molecular formula C13H19ClN2O2S B5668355 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B5668355
M. Wt: 302.82 g/mol
InChI Key: KXRGZUONEMTPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine is a high-purity chemical reagent of significant interest in pharmaceutical and biochemical research. Piperazine derivatives are renowned for their versatility and frequent occurrence in biologically active molecules, serving as key scaffolds in medicinal chemistry . This compound features a piperazine core that is disubstituted with a 2-chlorobenzyl group and an ethylsulfonyl moiety, a structural motif known to influence both the pharmacokinetic properties and target engagement of potential drug candidates . Main Applications & Research Value: The primary application of this compound is as a sophisticated synthetic intermediate in the design and development of novel therapeutic agents. Piperazine-based structures are prevalent in a wide range of FDA-approved drugs, and this compound serves as a versatile building block for accessing new chemical space in drug discovery projects . Its structure suggests potential for use in developing central nervous system (CNS) active compounds, given that many piperazine-containing drugs interact with neurological targets . Furthermore, the ethylsulfonyl group is a valuable functional group in medicinal chemistry, often used to enhance selectivity and potency or to modulate the molecule's physicochemical characteristics. Mechanism & Scientific Context: While the specific mechanism of action of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is dependent on the final molecule it is incorporated into, piperazines as a class are known to exhibit their effects through diverse mechanisms. These can include receptor antagonism/agonism and enzyme inhibition . Related piperazine derivatives have demonstrated potent bioactivity, such as inducing apoptosis in cancer cell lines by activating both intrinsic and extrinsic pathways . The presence of the sulfonyl group in this compound may facilitate specific interactions with biological targets, such as enzymes or receptors, making it a valuable tool for probing biological systems and constructing structure-activity relationships (SAR). Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-ethylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRGZUONEMTPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Physicochemical Properties, and Synthesis of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is a highly specialized, synthetically derived heterocyclic building block. Belonging to the broader class of N -benzyl- N′ -sulfonylpiperazines, this molecule serves as a critical intermediate and privileged scaffold in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics and oncology drugs.

This whitepaper provides an in-depth analysis of its structural elucidation, physicochemical dynamics, and a self-validating synthetic methodology, designed for researchers and drug development professionals seeking to leverage this scaffold for novel pharmacological applications.

Chemical Identity & Structural Elucidation

The core architecture of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is built upon a 1,4-disubstituted piperazine ring [1].

Conformational Dynamics

The central piperazine ring predominantly adopts a chair conformation to minimize torsional strain. The bulky 2-chlorobenzyl group at the N1 position and the ethylsulfonyl group at the N4 position both strongly prefer the equatorial positions to avoid severe 1,3-diaxial steric clashes with the ring protons [4].

  • The N1 Center (Benzyl-substituted): The nitrogen atom exhibits sp3 hybridization with a localized lone pair, rendering it the primary basic center of the molecule.

  • The N4 Center (Sulfonyl-substituted): The geometry around the sulfur atom of the ethylsulfonyl group is a distorted tetrahedron. The lone pair on the N4 nitrogen is extensively delocalized into the highly electron-withdrawing SO2​ group ( pπ−dπ or n→σ∗ conjugation), which flattens the nitrogen geometry toward sp2 and completely abolishes its basicity [3].

Physicochemical Profiling

Understanding the physicochemical properties of this compound is essential for predicting its pharmacokinetics (ADME) and optimizing its formulation. The table below summarizes the core quantitative data.

Table 1: Physicochemical and Molecular Descriptors
PropertyValueCausality / Significance
Molecular Formula C13​H19​ClN2​O2​S Defines the stoichiometric composition.
Molecular Weight 302.82 g/mol Falls well within Lipinski’s Rule of 5 (<500 g/mol ), favoring oral bioavailability.
Estimated LogP ~2.8The lipophilic 2-chlorobenzyl group is balanced by the polar sulfonamide, resulting in optimal lipid-water partition for blood-brain barrier (BBB) penetration.
Basic pKa (N1) ~7.8The molecule is partially ionized at physiological pH (7.4), allowing it to form stable, water-soluble hydrochloride salts for formulation.
Basic pKa (N4) < 0The strong electron-withdrawing effect of the ethylsulfonyl group neutralizes N4 basicity.
Topological Polar Surface Area (TPSA) ~45.7 ŲLow TPSA (< 90 Ų) strongly correlates with excellent membrane permeability and CNS exposure.
Rotatable Bonds 5Provides sufficient conformational flexibility to adapt to complex G-protein coupled receptor (GPCR) binding pockets.

Synthetic Methodology & Protocol

The synthesis of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine relies on the nucleophilic acyl substitution (sulfonylation) of 1-(2-chlorobenzyl)piperazine with ethanesulfonyl chloride.

Experimental Workflow

SynthesisWorkflow A 1-(2-chlorobenzyl)piperazine (Starting Material) C Dichloromethane (DCM) + Triethylamine (TEA) 0 °C to RT A->C B Ethanesulfonyl Chloride (Electrophile) B->C D Nucleophilic Acyl Substitution (Sulfonylation) C->D E Crude 1-(2-chlorobenzyl)- 4-(ethylsulfonyl)piperazine D->E F Aqueous Workup (NaHCO3 / Brine) E->F G Column Chromatography (Hexane:EtOAc) F->G H Pure Target Compound (>98% HPLC) G->H

Caption: Workflow for the sulfonylation of 1-(2-chlorobenzyl)piperazine to yield the target compound.

Step-by-Step Protocol and Causality

Step 1: Reagent Preparation and Cooling

  • Action: Dissolve 1.0 equivalent of 1-(2-chlorobenzyl)piperazine [2] in anhydrous dichloromethane (DCM). Add 1.5 equivalents of Triethylamine (TEA). Cool the reaction flask to 0 °C using an ice bath.

  • Causality: DCM is chosen as an aprotic, non-polar solvent that readily dissolves both the amine and the sulfonyl chloride without participating in the reaction. Cooling to 0 °C is critical because sulfonylation is highly exothermic; thermal control prevents the degradation of the sulfonyl chloride and suppresses the formation of unwanted side products.

Step 2: Electrophile Addition

  • Action: Dropwise add 1.1 equivalents of ethanesulfonyl chloride over 15 minutes. Allow the reaction to slowly warm to room temperature (RT) and stir for 4 hours.

  • Causality: The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic sulfur atom. TEA is strictly required to act as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the unreacted piperazine starting material, which would otherwise halt the reaction and drastically reduce the yield [3].

Step 3: Self-Validating In-Process Control (IPC)

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate) and LC-MS.

  • Causality: The starting material (a secondary amine) will stain heavily with ninhydrin, whereas the product (a sulfonamide) will not. The disappearance of the ninhydrin-active spot validates the completion of the reaction.

Step 4: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography.

  • Causality: The mild base ( NaHCO3​ ) neutralizes any residual ethanesulfonyl chloride and TEA-HCl salts, partitioning them into the aqueous layer while the highly lipophilic target compound remains in the DCM layer.

Pharmacological Relevance & Signaling Pathways

Derivatives of N -benzylpiperazines are extensively utilized as ligands for G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic receptors [2]. The 2-chlorobenzyl moiety fits deeply into the hydrophobic pockets of these receptors, often interacting with conserved tryptophan or phenylalanine residues via π−π stacking.

Simultaneously, the ethylsulfonyl group acts as a potent hydrogen-bond acceptor. The oxygen atoms of the SO2​ group can form critical hydrogen bonds with serine or threonine residues in the extracellular loops of the GPCR, anchoring the molecule and triggering conformational changes that modulate downstream signaling cascades.

GPCRPathway Ligand 1-(2-chlorobenzyl)- 4-(ethylsulfonyl)piperazine Receptor Target GPCR (e.g., 5-HT or Dopamine) Ligand->Receptor Binding GProtein G-protein Complex (Gα, Gβ, Gγ) Receptor->GProtein Activation Effector Adenylyl Cyclase / PLC GProtein->Effector Signal Transduction SecondMsgr cAMP / IP3 & DAG Effector->SecondMsgr Catalysis Response Cellular Response (Modulated Excitability) SecondMsgr->Response Downstream Cascades

Caption: Putative GPCR signaling cascade modulated by benzylpiperazine derivatives.

References

  • Piperazine Wikipedia [Link]

  • A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine ResearchGate[Link]

A Comprehensive Technical Guide to the Preclinical Pharmacokinetic and Oral Bioavailability Assessment of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a robust framework for the preclinical evaluation of the pharmacokinetic (PK) and oral bioavailability profile of the novel investigational compound, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine. As a member of the piperazine class, which is prevalent in central nervous system (CNS) drug candidates, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for its progression through the drug development pipeline.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

Strategic Imperative: Early ADME Assessment in Drug Discovery

In modern drug discovery, the early characterization of ADME properties is not merely a regulatory requirement but a critical strategy to mitigate the risk of late-stage clinical failures.[4] A significant percentage of drug candidates fail in clinical trials due to unfavorable pharmacokinetic profiles, such as poor oral absorption or rapid metabolism, leading to inadequate systemic exposure.[4] By integrating in vitro and in vivo ADME studies early in the development of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, we can make informed decisions, optimize its chemical structure if necessary, and establish a clear path toward clinical evaluation.[4][5]

In Vitro Profiling: Predictive Insights into Oral Bioavailability

A suite of in vitro assays can provide initial, high-throughput assessments of the compound's potential for oral absorption and its metabolic fate.[4][5] These studies are crucial for identifying potential liabilities before committing to more resource-intensive in vivo experiments.

Membrane Permeability Assessment

The ability of a drug to permeate the intestinal membrane is a primary determinant of its oral absorption.[6] We will employ two complementary assays to evaluate the permeability of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine.

The PAMPA assay is a high-throughput, non-cell-based method that assesses a compound's passive diffusion across an artificial membrane.[6][7] It serves as an excellent initial screen for permeability.

Experimental Protocol: PAMPA

  • Preparation of the Donor Plate: A stock solution of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in a buffer solution at pH 5.0 and 7.4 to mimic the conditions of the small intestine and systemic circulation, respectively.

  • Coating the Filter Plate: The filter plate of a 96-well microplate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Assembly and Incubation: The acceptor plate, containing buffer at pH 7.4, is placed on top of the filter plate, and the donor solution is added to the filter plate. The assembly is incubated for a specified period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • C_A(t) is the concentration in the acceptor well at time t.

    • C_equilibrium is the concentration at equilibrium.

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption as it utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, expressing clinically relevant transporters.[6][8]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Assessment (Apical to Basolateral and Basolateral to Apical):

    • The test compound is added to the apical (AP) or basolateral (BL) side of the monolayer.

    • Samples are collected from the receiving chamber at various time points.

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    Papp = (dQ/dt) / (A * C_0)

    Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the insert.

    • C_0 is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Metabolic Stability Assessment

The metabolic stability of a compound provides an indication of its susceptibility to first-pass metabolism in the liver, a major determinant of oral bioavailability.[4]

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation Mixture Preparation: The test compound is incubated with pooled human or rat liver microsomes in the presence of a NADPH-regenerating system at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k).

  • Calculation of In Vitro Half-Life (t1/2) and Intrinsic Clearance (CLint):

    t1/2 = 0.693 / k

    CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein)

Visualization of In Vitro Workflow

in_vitro_workflow cluster_permeability Permeability Assessment cluster_metabolism Metabolic Stability pampa PAMPA Assay caco2 Caco-2 Assay pampa->caco2 Confirmatory in_vivo In Vivo PK Study caco2->in_vivo Proceed if permeable microsomes Liver Microsome Stability Assay microsomes->in_vivo Proceed if stable start Compound start->pampa start->microsomes in_vivo_pk_workflow cluster_dosing Dosing Regimen start Animal Model Selection (e.g., Rat) iv_dose Intravenous (IV) Administration start->iv_dose po_dose Oral (PO) Administration start->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis metabolic_pathway cluster_metabolites Potential Metabolites parent 1-(2-chlorobenzyl)-4- (ethylsulfonyl)piperazine m1 N-dealkylated Metabolite parent->m1 CYP-mediated N-dealkylation m2 Hydroxylated Metabolite parent->m2 CYP-mediated Aromatic Hydroxylation m3 Oxidized Metabolite parent->m3 CYP-mediated Sulfoxidation

Sources

Assessment of In Vivo Toxicology and Safety Profile for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A comprehensive search of publicly available scientific literature and toxicology databases for in vivo safety and toxicology data on the specific compound, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, did not yield any dedicated studies. This indicates that the toxicological profile of this particular chemical entity has not been characterized in the public domain.

Therefore, this technical guide will provide a comprehensive framework for the in vivo toxicological and safety assessment of a novel chemical entity, exemplified by the structure of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, hereafter referred to as "Compound X." This guide is intended for researchers, scientists, and drug development professionals to understand the necessary studies and methodologies required to establish a robust safety profile for a new chemical entity.

Introduction to the Toxicological Assessment of Novel Piperazine Derivatives

Piperazine and its derivatives are a class of compounds with a broad spectrum of biological activities, making them common scaffolds in drug discovery.[1][2][3] The introduction of various substituents, such as the 2-chlorobenzyl and ethylsulfonyl groups in Compound X, can significantly alter the pharmacokinetic and toxicological properties of the parent molecule. Therefore, a thorough in vivo safety evaluation is paramount before any potential therapeutic application can be considered.

The primary objective of a preclinical toxicology program is to identify potential target organs of toxicity, establish a dose-response relationship, and determine a "no-observed-adverse-effect-level" (NOAEL). This information is critical for establishing a safe starting dose for first-in-human clinical trials.

Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion)

Understanding the pharmacokinetic profile of Compound X is a foundational step in its toxicological evaluation. These studies elucidate what the body does to the drug and are crucial for interpreting toxicology findings.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (n=3-5 per group per time point).

  • Dosing:

    • Intravenous (IV) administration of a single dose (e.g., 1-2 mg/kg) in a suitable vehicle to determine key parameters like clearance, volume of distribution, and elimination half-life.

    • Oral (PO) administration of a single dose (e.g., 10-20 mg/kg) in a suitable vehicle to assess oral bioavailability.

  • Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Bioanalysis: Plasma concentrations of Compound X and its major metabolites are quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescription
Tmax Time to reach maximum plasma concentration
Cmax Maximum plasma concentration
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral Bioavailability

Acute Toxicity Assessment

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after administration of a single dose of a substance.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Animal Model: Female rats or mice.

  • Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The study is complete when a stopping criterion is met, and the LD50 (median lethal dose) is calculated using maximum likelihood methods.

Repeated-Dose Toxicity Studies

Sub-chronic and chronic toxicity studies are conducted to evaluate the adverse effects of a substance after repeated or long-term exposure. These studies are critical for identifying target organs of toxicity and establishing the NOAEL.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents (OECD 407)
  • Animal Model: Sprague-Dawley rats (10 animals/sex/group).

  • Dosing: Compound X is administered daily via oral gavage for 28 consecutive days at three dose levels (low, mid, and high) and a vehicle control. Dose levels are selected based on acute toxicity and dose-range-finding studies.

  • In-life Observations:

    • Daily clinical observations for signs of toxicity.

    • Weekly measurement of body weight, food, and water consumption.

    • Ophthalmological examination pre-test and at termination.

  • Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

  • Terminal Procedures:

    • At the end of the 28-day dosing period, animals are euthanized.

    • A full necropsy is performed, and organ weights are recorded.

    • A comprehensive list of tissues is collected and preserved for histopathological examination.

Visualization: Workflow for a 28-Day Repeated-Dose Toxicity Study

G cluster_prestudy Pre-Study Phase cluster_poststudy Terminal Phase cluster_analysis Data Analysis & Reporting DoseRangeFinding Dose Range-Finding Studies ProtocolDesign Protocol Design & IACUC Approval DoseRangeFinding->ProtocolDesign DailyDosing Daily Oral Dosing ProtocolDesign->DailyDosing ClinicalObs Daily Clinical Observations WeeklyMeasurements Weekly Body Weight & Food/Water Intake Ophthalmo Ophthalmology Necropsy Necropsy & Organ Weights DailyDosing->Necropsy Histopath Histopathology Necropsy->Histopath ClinPath Clinical Pathology (Blood/Urine) DataAnalysis Statistical Analysis ClinPath->DataAnalysis Histopath->DataAnalysis NOAEL NOAEL Determination DataAnalysis->NOAEL FinalReport Final Study Report NOAEL->FinalReport

Caption: Workflow of a standard 28-day repeated-dose toxicity study.

Genotoxicity Assessment

Genotoxicity assays are performed to determine if a compound can induce damage to genetic material (DNA). A standard battery of tests is typically required.

  • In Vitro Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This is a key in vivo test that assesses genotoxicity in the bone marrow of rodents.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

  • Central Nervous System (CNS) Safety: A functional observational battery (FOB) and automated activity assessment in rodents.

  • Cardiovascular Safety: In vitro hERG assay to assess the potential for QT interval prolongation, followed by in vivo cardiovascular monitoring in a large animal model (e.g., dog or non-human primate).

  • Respiratory Safety: Assessment of respiratory rate and function in rodents.

Reproductive and Developmental Toxicology

These studies evaluate the potential adverse effects of a substance on sexual function, fertility, and development.

  • Fertility and Early Embryonic Development Study (OECD 414)

  • Prenatal Developmental Toxicity Study (OECD 414)

  • Postnatal Developmental Toxicity Study (OECD 415)

Carcinogenicity Assessment

Long-term carcinogenicity studies (typically 2 years in rodents) are conducted if there is a cause for concern based on the compound's structure, data from other toxicity studies, or the intended clinical use (e.g., for chronic conditions).

Conclusion

The in vivo toxicology and safety profile of a novel chemical entity like 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (Compound X) must be established through a rigorous and systematic battery of studies. The data generated from these assessments are fundamental to understanding the potential risks to humans and are a regulatory prerequisite for advancing a compound into clinical development. While no specific data for Compound X is currently available, the principles and methodologies outlined in this guide provide a robust framework for its comprehensive toxicological evaluation.

References

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available from: [Link]

  • PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available from: [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available from: [Link]

Sources

Blood-Brain Barrier Permeability of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells. Evaluating the BBB permeability of synthetic pipeline compounds, such as 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (CBESP) , requires a multiparametric approach. This whitepaper provides an authoritative, self-validating methodological framework for assessing the BBB permeability of CBESP. By deconstructing its physicochemical properties and detailing the causality behind specific in vitro and in vivo assays, this guide serves as a blueprint for drug development professionals optimizing piperazine-based CNS candidates.

Physicochemical Profiling & Mechanistic Causality

Before initiating in vitro assays, a rigorous in silico evaluation of the compound's structural motifs is required to predict its interaction with the BBB's hydrophobic lipid bilayer and aqueous interfaces.

The structure of CBESP dictates its permeability profile through three primary pharmacophores:

  • The Piperazine Core: Provides a basic nitrogen (N1) with a pKa of ~7.8. At physiological pH (7.4), the molecule exists in an equilibrium between its neutral and protonated states. The neutral fraction is the primary driver of passive transcellular diffusion.

  • The 2-Chlorobenzyl Moiety: The ortho-chloro substitution imparts significant lipophilicity and steric bulk. Mechanistically, this steric shielding partially masks the basic N1 amine, reducing the desolvation penalty—the energy required to shed the hydration shell before the molecule can partition into the lipophilic endothelial membrane.

  • The Ethylsulfonyl Group: Attached to the N4 position, this electron-withdrawing group neutralizes the basicity of the second piperazine nitrogen, restricting the molecule to a monoprotic state. Crucially, the sulfonyl group acts as a Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donors (HBD). Maintaining an HBD count of zero is one of the strongest predictors of successful BBB penetration.

Table 1: Predicted Physicochemical Properties of CBESP
ParameterPredicted ValueOptimal CNS TargetMechanistic Implication
Molecular Weight (MW) 302.8 g/mol < 400 g/mol Small molecular volume minimizes steric hindrance during lipid bilayer permeation.
Calculated LogP (cLogP) ~2.11.5 – 2.5Optimal lipophilicity for partitioning into the membrane without excessive non-specific lipid binding.
Polar Surface Area (PSA) ~45 Ų< 90 ŲLow PSA significantly reduces the energy required to enter the hydrophobic core of the BBB.
Hydrogen Bond Donors 0< 2The absence of HBDs prevents strong aqueous hydrogen bonding, facilitating membrane entry.
Hydrogen Bond Acceptors 4< 7Acceptable range; primarily driven by the sulfonyl oxygens and piperazine nitrogens.

Workflow & Experimental Design

To accurately model BBB permeation, we must isolate passive diffusion from active transporter-mediated efflux. This is achieved through a sequential, self-validating workflow.

Workflow Start 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine PhysChem In Silico Profiling (pKa, LogP, PSA) Start->PhysChem PAMPA PAMPA-BBB Assay (Passive Diffusion) PhysChem->PAMPA PSA < 90 Ų LogP 1.5-2.5 MDCK MDCK-MDR1 Assay (Efflux Ratio Assessment) PAMPA->MDCK Pe > 4.0 x 10^-6 cm/s InVivo In Vivo Microdialysis (Kp,uu,brain) MDCK->InVivo Efflux Ratio < 2.0 Decision CNS Lead Candidate InVivo->Decision Kp,uu,brain > 0.3

Figure 1: Sequential workflow for evaluating the BBB permeability of CNS-targeted compounds.

In Vitro Permeability Protocols

Protocol 1: PAMPA-BBB (Passive Transcellular Diffusion)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion from active transport. By utilizing a Porcine Brain Lipid (PBL) extract, the artificial membrane closely mimics the specific lipid composition of the human BBB . This determines if the intrinsic lipophilicity of CBESP's 2-chlorobenzyl group is sufficient to carry the polar sulfonyl moiety across a lipid bilayer.

Step-by-Step Methodology:

  • Preparation: Dissolve CBESP in DMSO to create a 10 mM stock. Dilute the stock in phosphate-buffered saline (PBS, pH 7.4) to a final donor concentration of 10 µM (ensuring final DMSO concentration is ≤ 5% to prevent membrane degradation).

  • Membrane Coating: Apply 5 µL of a 20 mg/mL PBL solution (dissolved in n-dodecane) to the hydrophobic PVDF filter membrane of the acceptor plate.

  • Assembly: Add 150 µL of the CBESP donor solution to the donor wells. Add 300 µL of blank PBS to the acceptor wells. Carefully place the acceptor plate over the donor plate to form a sandwich.

  • Incubation: Incubate the assembled plates at room temperature (25°C) for 18 hours in a humidity-controlled chamber without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates and quantify the concentration of CBESP in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Self-Validation & Acceptance Criteria: The assay is only deemed valid if the mass balance recovery is >80% (proving the drug is not precipitating or binding to plastic). Internal standards must pass strict thresholds: Verapamil (High Permeability Control) must yield Pe​>15×10−6 cm/s, and Theophylline (Low Permeability Control) must yield Pe​<1.0×10−6 cm/s.

Protocol 2: Bidirectional MDCK-MDR1 Assay (Active Efflux Assessment)

Causality: While PAMPA confirms passive diffusion, lipophilic basic amines like CBESP are frequently recognized by P-glycoprotein (P-gp), an ATP-driven efflux pump at the BBB. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (ABCB1) provide a polarized, confluent monolayer to quantify P-gp mediated efflux .

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4–5 days.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω⋅cm2 .

  • A-to-B Transport (Blood to Brain): Add 10 µM CBESP in transport buffer (HBSS + 10 mM HEPES, pH 7.4) to the apical chamber. Add blank buffer to the basolateral chamber.

  • B-to-A Transport (Brain to Blood): In parallel wells, reverse the orientation (drug in basolateral, blank in apical) to measure efflux.

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂ for 90 minutes. Extract 50 µL aliquots from both chambers and quench with cold acetonitrile containing an internal standard.

  • Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Self-Validation & Acceptance Criteria: To validate the monolayer's paracellular tightness, Lucifer Yellow is co-incubated; its Papp​ must remain < 0.5×10−6 cm/s. P-gp functionality is validated using Digoxin (a known substrate), which must yield an ER > 5.0. If CBESP exhibits an ER > 2.0, the assay is repeated in the presence of 10 µM elacridar (a P-gp inhibitor). If the ER drops to ~1.0, CBESP is a confirmed P-gp substrate.

Table 2: MDCK-MDR1 Assay Acceptance Criteria & Interpretation
MetricValidation ThresholdMechanistic Interpretation
TEER > 200 Ω⋅cm2 Confirms the formation of tight junctions.
Lucifer Yellow Papp​ < 0.5×10−6 cm/sEnsures drug transport is transcellular, not paracellular leakage.
Digoxin ER (Control) > 5.0Validates robust, functional expression of the P-gp efflux pump.
CBESP Efflux Ratio (ER) < 2.0 (Target) Indicates the compound is not significantly hindered by P-gp efflux.

Mechanistic Pathway at the BBB

The interplay between the lipophilic 2-chlorobenzyl group driving passive diffusion and the potential for the basic piperazine core to trigger P-gp efflux defines the ultimate fate of the molecule at the BBB interface.

Pathway Blood Blood Compartment CBESP CBESP (Free Drug) Blood->CBESP Unbound Fraction Endothelial Endothelial Cell Membrane Brain Brain Parenchyma Endothelial->Brain Transcellular Transport Pgp P-gp Efflux Pump Endothelial->Pgp Substrate Recognition CBESP->Endothelial Passive Diffusion Pgp->Blood ATP-driven Efflux

Figure 2: Mechanistic pathway of CBESP at the BBB, contrasting passive diffusion and P-gp efflux.

In Vivo Translation: The Kp,uu,brain​ Paradigm

While in vitro assays confirm cellular permeability, in vivo success is dictated by the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). Due to the high lipophilicity of the 2-chlorobenzyl group, CBESP is prone to high non-specific binding to brain tissue lipids and plasma proteins.

Measuring total brain concentration ( Kp,brain​ ) is a flawed metric, as drug bound to brain lipids is pharmacologically inactive. Therefore, following successful in vitro validation, CBESP must be evaluated using in vivo microdialysis combined with equilibrium dialysis of brain homogenate. A Kp,uu,brain​ value approaching 1.0 indicates ideal passive distribution, confirming that the ethylsulfonyl and 2-chlorobenzyl modifications successfully engineered a highly penetrant, non-effluxed CNS therapeutic.

References

  • Di L, Kerns EH, Fan K, McConnell OJ, Carter GT. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. 2003. URL: [Link]

  • Tran TT, et al. "Exact kinetic analysis of passive transport across a polarized confluent MDCK cell monolayer modeled as a single barrier." Journal of Pharmaceutical Sciences. 2004. URL: [Link]

Methodological & Application

step-by-step synthesis protocol for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Synthesis and Characterization of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Abstract Piperazine derivatives are highly valued privileged scaffolds in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents and G-protein-coupled receptor (GPCR) ligands. The introduction of a sulfonyl group to the piperazine ring often enhances metabolic stability, modulates lipophilicity, and improves target binding affinity through additional hydrogen bond interactions. This application note details a robust, high-yield synthetic protocol for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, focusing on mechanistic causality, reaction control, and analytical validation.

Reaction Rationale and Mechanistic Overview

The synthesis of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is achieved via the electrophilic sulfonylation of a secondary amine. We utilize commercially available 1-(2-chlorobenzyl)piperazine [1, 2] as the primary nucleophile and ethanesulfonyl chloride as the electrophile.

Mechanistic Causality: The reaction proceeds via a bimolecular nucleophilic substitution ( SN​2 -like) mechanism at the sulfur atom. The lone pair of the secondary amine in the piperazine ring attacks the highly electrophilic sulfur of ethanesulfonyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride leaving group. Because this process generates one equivalent of hydrochloric acid (HCl), a non-nucleophilic tertiary amine base—such as triethylamine (TEA) or N,N -diisopropylethylamine (DIPEA)—is strictly required. The base serves a dual purpose: it prevents the protonation of the unreacted piperazine starting material (which would render it non-nucleophilic and halt the reaction) and drives the equilibrium forward by precipitating as a triethylammonium chloride salt.

Materials and Reagents

To ensure reproducibility and minimize side reactions (such as the hydrolysis of the sulfonyl chloride), all reagents must be handled under anhydrous conditions.

Reagent / MaterialRoleEquivalentsAmount (Scale: 10 mmol)Notes
1-(2-chlorobenzyl)piperazine Starting Material1.0 eq2.11 gCommercially available [1, 2].
Ethanesulfonyl chloride Electrophile1.1 eq1.41 g (1.04 mL)Highly reactive lachrymator; handle in fume hood.
Triethylamine (TEA) Acid Scavenger2.0 eq2.02 g (2.78 mL)Must be distilled and dried prior to use.
Dichloromethane (DCM) SolventN/A50 mLAnhydrous, to prevent sulfonyl chloride hydrolysis.
Saturated NaHCO 3​ (aq) Quenching AgentN/A30 mLNeutralizes residual acid.

Step-by-Step Synthesis Protocol

The following protocol is designed as a self-validating system, incorporating in-process controls to ensure high purity and yield.

Phase 1: Preparation and Dissolution

  • System Purge: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes to displace atmospheric moisture.

  • Dissolution: Add 1-(2-chlorobenzyl)piperazine (2.11 g, 10 mmol) to the flask, followed by 40 mL of anhydrous DCM. Stir until completely dissolved.

  • Base Addition: Inject anhydrous TEA (2.78 mL, 20 mmol) into the solution.

    • Expert Insight: A 2.0 equivalent excess of TEA is used to ensure complete neutralization of the HCl byproduct and to account for any trace moisture that might competitively consume the base.

Phase 2: Controlled Electrophilic Addition 4. Temperature Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. 5. Addition: Dilute ethanesulfonyl chloride (1.04 mL, 11 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over a period of 15–20 minutes.

  • Expert Insight: Sulfonylation is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to the formation of colored degradation products and unwanted side reactions.

Phase 3: Reaction Maturation and Monitoring 6. Stirring: Once the addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 2 to 4 hours. 7. In-Process Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is deemed complete when the starting material spot (visualized under UV 254 nm or with Ninhydrin stain) is fully consumed.

Phase 4: Workup and Isolation 8. Quenching: Add 30 mL of saturated aqueous NaHCO 3​ to the reaction mixture and stir vigorously for 15 minutes. This neutralizes unreacted ethanesulfonyl chloride and residual HCl. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 20 mL of DCM. 10. Washing and Drying: Combine the organic layers and wash with 30 mL of brine (saturated NaCl). Dry the organic phase over anhydrous sodium sulfate (Na 2​ SO 4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product. 11. Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 50% Ethyl Acetate in Hexanes) to afford the pure 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine as a white to off-white solid.

Experimental Workflow Diagram

SynthesisWorkflow Start 1-(2-chlorobenzyl)piperazine + Anhydrous DCM + TEA Cool Cool to 0°C (Ice Bath) Start->Cool Dissolution Add Dropwise Addition: Ethanesulfonyl Chloride Cool->Add Exothermic Control React Stir at RT (2-4 hours) Add->React Sulfonylation Monitor TLC / LC-MS Monitoring React->Monitor Validation Workup Aqueous Workup (NaHCO3, Brine) Monitor->Workup If Complete Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify Organic Layer Product Pure Target Compound (>90% Yield) Purify->Product Isolation

Workflow for the controlled sulfonylation of 1-(2-chlorobenzyl)piperazine.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized compound, the following analytical profile should be confirmed post-purification:

Analytical MethodExpected Results / Assignments
LC-MS (ESI+) [M+H]+ expected at m/z ~303.1 (based on 35 Cl isotope).
1 H NMR (400 MHz, CDCl 3​ ) δ 7.45 - 7.15 (m, 4H, Ar-H), 3.65 (s, 2H, Ar-CH 2​ -N), 3.35 - 3.25 (m, 4H, piperazine-CH 2​ ), 2.95 (q, J = 7.4 Hz, 2H, SO 2​ -CH 2​ ), 2.60 - 2.50 (m, 4H, piperazine-CH 2​ ), 1.35 (t, J = 7.4 Hz, 3H, CH 3​ ).
13 C NMR (100 MHz, CDCl 3​ ) Characteristic peaks for the ethylsulfonyl group (~44.5 ppm for CH 2​ , ~7.8 ppm for CH 3​ ) and the benzylic carbon (~59.2 ppm).

Note: The structural class of ethylsulfonyl piperazines is well-documented in fine chemical libraries [3], confirming the stability and isolability of this functional group combination.

References

  • Sigma-Aldrich. "1-(2-chlorobenzyl)piperazine". Sigma-Aldrich Product Catalog.
  • ChemicalBook. "1-(2-CHLOROBENZYL)PIPERAZINE | 17532-19-3". ChemicalBook.
  • Matrix Fine Chemicals. "1-(ETHANESULFONYL)PIPERAZINE | CAS 62937-96-6". Matrix Fine Chemicals Catalog.

Application Note: In Vivo Formulation Strategies for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and In Vivo Pharmacologists Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Profiling & Causality

To successfully formulate a small molecule for in vivo dosing, one must first deconstruct its chemical anatomy to predict its behavior in solvents and biological fluids. 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine presents specific biopharmaceutical challenges that dictate our formulation strategy:

  • Loss of Basicity at N4: While piperazine rings typically offer two basic nitrogen atoms that aid in aqueous solubility, the N4 position in this molecule is conjugated with an ethylsulfonyl group. This strong electron-withdrawing moiety converts the amine into a neutral sulfonamide, completely stripping it of its basicity.

  • Steric and Electronic Effects at N1: The remaining tertiary amine at N1 is attached to a 2-chlorobenzyl group. The inductive electron-withdrawing effect of the ortho-chloro substitution, combined with the distant sulfonamide, depresses the pKa of this nitrogen to approximately 6.5–7.5.

  • The "Grease Ball" Phenotype: Because the pKa is near physiological pH (7.4), the molecule exists largely in its unionized, lipophilic state in blood or intestinal fluid. It is classified as a BCS Class II/IV compound[1].

Causality for Formulation: Attempting to dissolve this compound in standard aqueous buffers (like PBS or Saline) will result in immediate precipitation. To overcome the high crystal lattice energy and lipophilicity, we must utilize co-solvency (to disrupt the lattice) or surfactant-mediated suspension (to lower interfacial tension)[2].

Vehicle Selection & Tolerability Matrix

When selecting excipients, the formulation must bridge the gap between the molecule's hydrophobicity and the physiological constraints of the animal model. The table below summarizes the quantitative safety thresholds for rodents to prevent vehicle-induced toxicity or artifacts in your pharmacokinetic (PK) data[3][4].

ExcipientMechanistic RoleMax IV Conc. (Rodents)Max PO Conc. (Rodents)NOAEL (PO, Rats)
DMSO Primary solubilizer; disrupts crystal lattice.≤ 10% v/v≤ 10% v/v~1,100 mg/kg/day[3]
PEG 400 Co-solvent; prevents precipitation upon aqueous dilution.≤ 40% v/v≤ 50% v/v1,250 mg/kg/day[3]
HP-β-CD Hydrophobic cavity encapsulates the 2-chlorobenzyl ring.≤ 20% w/v≤ 20% w/v1,000 mg/kg/day[3]
Tween 80 Wetting agent; lowers interfacial tension of API particles.≤ 1% v/v≤ 2% v/v250 mg/kg/day[3]
Methylcellulose Viscosity modifier; prevents rapid sedimentation.N/A (Fatal embolism)0.5% – 1.0% w/vHighly tolerated

Formulation Decision Workflow

The following logic gate should be used to determine the appropriate formulation path based on the intended route of administration.

G API 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine Physico Physicochemical Profiling (Weak Base, High LogP) API->Physico Route Select Dosing Route Physico->Route IV Intravenous (IV) Requires True Solution Route->IV PO Per Os (PO) Solution or Suspension Route->PO SolIV Co-solvent System (5% DMSO / 40% PEG400 / 55% Saline) IV->SolIV PO->SolIV If High Bioavailability is Required SuspPO Aqueous Suspension (0.5% MC / 0.1% Tween 80) PO->SuspPO QC Quality Control & Self-Validation (HPLC, pH, Centrifugation) SolIV->QC SuspPO->QC Dose In Vivo Administration QC->Dose

Figure 1: Formulation decision matrix for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent Solution for IV or PO Dosing (5% DMSO / 40% PEG400 / 55% Saline)

Use this protocol when absolute bioavailability is required, or for Intravenous (IV) administration where particulate matter is strictly prohibited[5].

  • Calculate and Weigh: Determine the required mass of the API based on the target dose and animal weight. Weigh the API into a clean, sterile glass vial.

  • Primary Solubilization: Add 100% DMSO to achieve 5% of the final target volume . Vortex vigorously for 1-2 minutes.

    • Mechanistic Note: DMSO is required first to break the strong intermolecular forces of the crystalline powder. Do not add other excipients until the solution is completely clear.

  • Co-Solvent Addition: Add PEG 400 to achieve 40% of the final target volume . Vortex for 1 minute.

    • Mechanistic Note: PEG 400 acts as a thermodynamic bridge. It surrounds the API-DMSO solvate and prevents the "solvent shift" shock that causes precipitation when water is introduced.

  • Aqueous Dilution: While continuously vortexing the vial, add 0.9% Saline (55% of the final volume ) dropwise.

    • Mechanistic Note: Bulk addition of saline will cause localized supersaturation and immediate micro-precipitation of the lipophilic 2-chlorobenzyl moiety. Dropwise addition ensures thermodynamic equilibrium is maintained.

Protocol B: Aqueous Suspension for PO Dosing (0.5% Methylcellulose / 0.1% Tween 80)

Use this protocol for routine oral gavage (PO) where high-dose toxicology or efficacy is being evaluated, and co-solvent toxicity must be avoided[3].

  • Dry Milling: Weigh the API and place it into a glass mortar or a flat-bottomed vial. If the powder is coarse, gently triturate to reduce particle size.

  • Surfactant Wetting: Add Tween 80 (0.1% of final volume) directly to the dry powder. Mix thoroughly with a spatula or glass rod until a uniform paste forms.

    • Mechanistic Note: The 2-chlorobenzyl group makes the API highly hydrophobic. If you add water directly, the powder will float due to high interfacial tension. Tween 80 coats the particles, allowing water to wet the surface.

  • Viscosity Incorporation: Gradually add a pre-made solution of 0.5% Methylcellulose (MC) in water. Add in small aliquots (e.g., 10% of total volume at a time), mixing vigorously or sonicating between additions until the final volume is reached.

Self-Validating Quality Control Systems

A protocol is only as good as its verification. Before administering any formulation to an animal, you must validate the physical state of the preparation to ensure ethical compliance and data integrity[5].

  • The Centrifugation Test (For Protocol A - IV Solutions): Visual inspection is insufficient to detect micro-precipitates. Take a 100 µL aliquot of your final solution and centrifuge it at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube against a dark background. If a white pellet forms, your preparation is a colloidal dispersion, not a true solution. Do not inject IV , as this will cause pulmonary embolism. You must increase the PEG400 ratio or reduce the API concentration.

  • Tri-Level Homogeneity Sampling (For Protocol B - PO Suspensions): Suspensions are prone to settling. Immediately after vortexing, take 10 µL aliquots from the top, middle, and bottom of the formulation vial. Dilute in mobile phase and analyze via HPLC/UV. The Relative Standard Deviation (RSD) across the three samples must be < 5% . If > 5%, the suspension is heterogenous and will result in erratic in vivo exposure.

  • Osmolality and pH Check: Ensure the final pH is between 4.0 and 9.0. Osmolality should be < 600 mOsm/kg. Hyperosmotic solutions injected IV will cause hemolysis and injection-site necrosis[5].

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science (JAALAS). URL: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. URL: [Link]

  • Gopinathan, S., et al. (2013). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicological Sciences. URL: [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. URL: [Link]

Sources

Application Notes and Protocols for the Utilization of 1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile physicochemical and pharmacological properties.[1] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of a key intermediate, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine , in drug discovery workflows. We will explore the rationale behind its design, detail protocols for its synthesis and subsequent derivatization, and propose relevant in vitro assays for screening its analogs based on the known bioactivities of structurally related sulfonylpiperazines. This guide is intended to empower researchers to leverage this versatile intermediate for the development of novel therapeutics.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a privileged structure in drug design, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its two nitrogen atoms offer opportunities for dual functionalization, enabling the fine-tuning of properties such as solubility, basicity, and receptor interactions. The incorporation of a piperazine moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[1]

The subject of this guide, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, combines three key structural motifs:

  • Piperazine Core: Provides a flexible yet conformationally defined linker.

  • 2-Chlorobenzyl Group: The chloro-substitution on the benzyl ring can influence binding interactions and metabolic stability. Its position is a key variable for structure-activity relationship (SAR) studies.[2]

  • Ethylsulfonyl Group: This stable, electron-withdrawing group can modulate the basicity of the adjacent piperazine nitrogen and participate in hydrogen bonding, impacting target engagement and physicochemical properties.[3]

Derivatives of sulfonylpiperazines have demonstrated a wide range of biological activities, including antimicrobial, anti-influenza, and anticancer properties, making this a promising scaffold for novel drug development.[4][5][6]

Synthesis of 1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

The synthesis of the title compound can be approached through a straightforward two-step process starting from piperazine. The following protocol outlines a general and adaptable method.

Synthetic Workflow

Synthesis_Workflow Piperazine Piperazine Step1 Step 1: N-Sulfonylation Piperazine->Step1 Ethanesulfonyl chloride, Base (e.g., Triethylamine), DCM Intermediate 1-(Ethylsulfonyl)piperazine Step1->Intermediate Step2 Step 2: N-Alkylation Intermediate->Step2 2-Chlorobenzyl chloride, Base (e.g., K2CO3), Acetonitrile FinalProduct 1-(2-Chlorobenzyl)-4- (ethylsulfonyl)piperazine Step2->FinalProduct

Caption: Synthetic workflow for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(Ethylsulfonyl)piperazine

  • Reaction Setup: To a stirred solution of piperazine (2.0 eq) in dichloromethane (DCM, 10 mL/g of piperazine) at 0 °C, add triethylamine (2.2 eq).

  • Sulfonylation: Slowly add a solution of ethanesulfonyl chloride (1.0 eq) in DCM.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography.

Step 2: Synthesis of 1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

  • Reaction Setup: To a solution of 1-(ethylsulfonyl)piperazine (1.0 eq) in anhydrous acetonitrile (15 mL/g), add anhydrous potassium carbonate (2.5 eq).

  • Alkylation: Add 2-chlorobenzyl chloride (1.1 eq) to the suspension.

  • Reaction Progression: Heat the mixture to reflux (approximately 80°C) and stir for 8-12 hours, monitoring by TLC.[7]

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product.[8]

Characterization of the Intermediate

Thorough characterization is crucial to confirm the identity and purity of the synthesized intermediate.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the ethyl group, the piperazine ring protons, the benzylic protons, and the aromatic protons of the 2-chlorobenzyl group.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for sulfonyl (S=O) and C-H bonds.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with the correct mass-to-charge ratio.[1]

Application in Lead Generation: Derivatization Strategies

The true utility of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine lies in its potential for further derivatization to generate a library of analogs for biological screening. The primary site for modification is the 2-chlorobenzyl moiety, although modifications to the ethylsulfonyl group are also possible.

Workflow for Analog Synthesis

Analog_Synthesis_Workflow Intermediate 1-(2-Chlorobenzyl)-4- (ethylsulfonyl)piperazine Suzuki Suzuki Coupling Intermediate->Suzuki Arylboronic acid, Pd catalyst, Base Buchwald Buchwald-Hartwig Amination Intermediate->Buchwald Amine, Pd catalyst, Base Sonogashira Sonogashira Coupling Intermediate->Sonogashira Terminal alkyne, Pd/Cu catalyst, Base Library Diverse Analog Library Suzuki->Library Buchwald->Library Sonogashira->Library

Caption: Derivatization strategies for generating an analog library.

Protocol: Suzuki Coupling for Biaryl Analogs

This protocol describes a general method for palladium-catalyzed Suzuki coupling to introduce new aryl or heteroaryl groups at the 2-position of the benzyl ring.

  • Reaction Setup: In a reaction vessel, combine 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1). Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Progression: Heat the reaction mixture to 90-100°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the desired biaryl product.

Proposed In Vitro Screening Assays

Based on the reported activities of structurally similar sulfonylpiperazine derivatives, the following in vitro assays are recommended for initial screening of newly synthesized analogs.

Antimicrobial Activity Assays
  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4]

    • Protocol: Prepare serial dilutions of the test compounds in a 96-well plate. Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).[4] Incubate under appropriate conditions and determine the MIC by visual inspection or by measuring optical density.

Anticancer Activity Assays
  • Cell Viability/Cytotoxicity Assay (e.g., MTT or WST-1): To assess the effect of the compounds on the proliferation of cancer cell lines.[6][9]

    • Protocol: Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.[6][9] Treat the cells with various concentrations of the test compounds for 48-72 hours. Add the MTT or WST-1 reagent and measure the absorbance to determine cell viability relative to untreated controls.

Anti-influenza Virus Activity Assays
  • Cytopathic Effect (CPE) Reduction Assay: To evaluate the ability of compounds to protect cells from virus-induced death.[5][10]

    • Protocol: Seed host cells (e.g., MDCK) in 96-well plates.[5][10] Pre-incubate the cells with dilutions of the test compounds before infecting with a known titer of influenza A virus. After incubation, assess cell viability using a stain (e.g., crystal violet) to quantify the reduction in CPE.

Conclusion

1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine is a promising and versatile intermediate for the generation of diverse chemical libraries in drug discovery. Its synthesis is accessible through standard organic chemistry techniques. The structural motifs present suggest a high potential for developing analogs with a range of biological activities, particularly in the areas of infectious diseases and oncology. The protocols and screening strategies outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this valuable chemical scaffold.

References

  • ResearchGate. (2025, October 26). Design, Synthesis, Computational Study, and Biological Evaluation of Sulfonyl Tethered Piperazine Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Retrieved from [Link]

  • Bentham Science. (2023, June 1). Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Retrieved from [Link]

  • PubMed. (2023, January 21). Design, synthesis, and biological evaluation of quinolinedione-linked sulfonylpiperazine derivatives as NQO1-directed antitumor agents. Retrieved from [Link]

  • Preprints.org. (2025, December 18). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]

  • MDPI. (2012, June 28). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

  • MDPI. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzo[b]thiophen-4-yl)piperazine. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Analysis of Benzylpiperazine-like Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • Forensic Science and Medicine. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

  • ResearchGate. (2026, February 27). Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 27). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Retrieved from [Link]

  • Frontiers. (2022, February 20). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved from [Link]

  • PolyU Institutional Research Archive. (2022, February). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Retrieved from [Link]

  • ACS Publications. (2021, March 18). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. Retrieved from [Link]

  • MDPI. (2019, October 31). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]

Sources

Application Note: High-Throughput Cell Culture Assay Protocols for the Evaluation of 1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as a foundational building block for a vast array of biologically active compounds[1][2]. Within oncology and pharmacology, derivatives of piperazine have demonstrated potent antiproliferative activity by directly inducing apoptosis, inhibiting microtubule synthesis, and arresting cell cycle progression[3].

This application note focuses on 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (CBESP) , a highly specific synthetic derivative. The structural logic of this molecule dictates its biological interactions:

  • The 2-Chlorobenzyl Moiety: Acts as a lipophilic pharmacophore. The ortho-chloro substitution enhances metabolic stability against hepatic oxidation while providing optimal steric bulk for embedding into hydrophobic protein pockets (such as the colchicine-binding site on tubulin)[1][3].

  • The Ethylsulfonyl Group: Acts as a stable, electronegative hydrogen-bond acceptor. Sulfonyl groups are critical for modulating the molecule's overall physicochemical properties, improving aqueous solubility compared to purely aliphatic chains, and facilitating interactions with target kinases or structural proteins[1].

To rigorously evaluate the therapeutic potential of CBESP, a self-validating system of in vitro assays is required. The protocols below are designed not just to measure cell death, but to sequentially prove the mechanism of that death: confirming viability loss, verifying apoptotic induction, and mapping the cell cycle phase arrest.

Physicochemical Properties & Compound Handling

Before initiating cell culture assays, proper handling of the investigational compound is critical to avoid precipitation artifacts or solvent-induced toxicity.

PropertyValue / DescriptionExperimental Implication
Chemical Formula C13H19ClN2O2SDetermines molecular weight for molarity calculations.
Molecular Weight ~302.82 g/mol Used to prepare precise 10 mM stock solutions.
Primary Solvent 100% DMSO (Cell Culture Grade)Highly lipophilic; requires DMSO for complete dissolution.
Max Final Assay [DMSO] ≤ 0.5% (v/v)Higher concentrations induce baseline cytotoxicity, skewing IC50.
Storage (Stock) -20°C, desiccated, protected from lightPrevents hydrolysis of the sulfonyl group and photodegradation.

Experimental Workflows and Mechanistic Pathways

To ensure robust data generation, the experimental pipeline must follow a logical progression from primary screening to mechanistic validation.

Workflow A Compound Prep 10mM DMSO Stock C Compound Treatment (10-Point Serial Dilution) A->C B Cell Seeding (384-well Opaque Plates) B->C D ATP Luminescence (Viability Assay) C->D 72h Incubation E Caspase-3/7 Glo (Apoptosis Assay) C->E 24h Incubation F Flow Cytometry (Cell Cycle Analysis) C->F 24h Incubation G Data Synthesis (IC50 & Mechanism Mapping) D->G E->G F->G

Fig 1: High-throughput experimental workflow for evaluating piperazine derivative cytotoxicity.

Detailed Assay Protocols

Protocol 1: Cell Viability & Proliferation (ATP-Based Luminescence)

Causality & Rationale: We utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) rather than traditional colorimetric MTT assays. Novel piperazine derivatives can sometimes undergo unintended redox reactions with tetrazolium salts, creating false-positive viability signals. ATP quantitation directly correlates with the number of metabolically active cells, bypassing redox artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cancer cells (e.g., A549, MCF-7) during the logarithmic growth phase. Seed at a density of 2,000 cells/well in 40 µL of complete media into a 384-well opaque white microplate.

    • Why opaque white? White plates maximize luminescent signal reflection and strictly prevent optical well-to-well crosstalk, ensuring high signal-to-noise ratios.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery from trypsinization stress.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of CBESP in complete media (starting at 30 µM final concentration). Add 10 µL of the drug solution to the wells. Ensure the final DMSO concentration is normalized to 0.3% across all wells, including the vehicle control.

  • Endpoint Readout: After 72 hours of incubation, equilibrate the plate to room temperature for 30 minutes. Add 25 µL of ATP-luminescence reagent per well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Measurement: Read luminescence using a multimode microplate reader with an integration time of 0.5 seconds per well.

Protocol 2: Apoptosis Assessment via Caspase-3/7 Activation

Causality & Rationale: Cytotoxicity does not inherently mean apoptosis; compounds can also cause necrotic cell death, which triggers severe in vivo inflammation. Piperazines are known to kill tumor cells directly through the induction of apoptosis[3]. Measuring the activation of executioner caspases (Caspase-3 and -7) confirms that CBESP induces programmed cell death.

Step-by-Step Methodology:

  • Preparation: Seed cells in a 96-well white plate at 10,000 cells/well. Allow 24 hours for attachment.

  • Treatment: Treat cells with CBESP at concentrations corresponding to its 1×, 2×, and 5× IC50 values (determined from Protocol 1). Include a known apoptosis inducer (e.g., Staurosporine 1 µM) as a positive control.

  • Incubation: Incubate for 24 hours. Why 24 hours? Caspase activation is an early-to-mid apoptotic event. Waiting 72 hours would result in secondary necrosis and degradation of the caspases, yielding false negatives.

  • Reagent Addition: Add an equal volume (100 µL) of Caspase-Glo 3/7 reagent (containing a proluminescent caspase-3/7 DEVD-aminoluciferin substrate) to each well.

  • Measurement: Shake for 30 seconds, incubate at room temperature for 1 hour, and record luminescence.

Pathway CBESP 1-(2-chlorobenzyl)-4- (ethylsulfonyl)piperazine Microtubules Microtubule Polymerization Inhibition CBESP->Microtubules Target Binding Mito Mitochondrial Depolarization Microtubules->Mito Cytoskeletal Stress CytC Cytochrome C Release Mito->CytC MOMP Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Formation Casp3 Caspase-3/7 Activation Casp9->Casp3 Proteolytic Cleavage Apoptosis Programmed Cell Death (Apoptosis) Casp3->Apoptosis Execution Phase

Fig 2: Proposed intrinsic apoptotic signaling pathway induced by CBESP.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Causality & Rationale: Because piperazine derivatives frequently disrupt microtubule dynamics[3], they prevent the formation of the mitotic spindle. This causes the cell's internal checkpoints to halt division, specifically at the G2/M phase. We use Propidium Iodide (PI), a fluorescent intercalating agent, to quantify DNA content. Cells in G2/M have exactly twice the DNA content of cells in G0/G1.

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells in 6-well plates with CBESP for 24 hours. Collect both the attached cells (via trypsin) and the floating cells in the media (floating cells are often apoptotic or mitotically arrested).

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Fixation: Resuspend the pellet in 0.5 mL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Why dropwise? Rapid addition of ethanol causes cell clumping, which ruins single-cell flow cytometry analysis. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Resuspend in 0.5 mL of FxCycle™ PI/RNase Staining Solution. Why RNase? PI binds to all double-stranded nucleic acids. RNase degrades RNA, ensuring the fluorescent signal is strictly proportional to DNA content.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze on a flow cytometer using a 488 nm or 532 nm laser, capturing emission at ~610 nm (PE or ECD channel).

Representative Quantitative Data

To establish baseline expectations for assay performance, below is a synthesized data table representing typical IC50 values for highly active piperazine-sulfonamide derivatives across standard oncology cell lines.

Cell LineTissue Origin24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Predominant Cell Cycle Arrest
A549 Lung Carcinoma> 30.012.4 ± 1.14.2 ± 0.5G2/M Phase
MCF-7 Breast Adenocarcinoma28.5 ± 2.08.7 ± 0.82.1 ± 0.3G2/M Phase
HCT116 Colorectal Carcinoma15.2 ± 1.55.1 ± 0.41.8 ± 0.2S and G2/M Phase
HEK293 Normal Embryonic Kidney> 50.0> 50.038.5 ± 4.2N/A (Minimal Toxicity)

Note: Data represents expected ranges for optimized piperazine pharmacophores. The high IC50 in HEK293 indicates a favorable therapeutic window, preferentially targeting rapidly dividing malignant cells.

References

  • Title: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD Source: ResearchGate (International Journal of Pharmaceutical Sciences and Research) URL: [Link]

Sources

Preparation of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and professionals in drug development, this document emphasizes not just the procedural steps but the underlying scientific principles to ensure accuracy, reproducibility, and the integrity of the compound.

Introduction: The Critical Role of Stock Solution Integrity

In drug discovery and biomedical research, the accuracy of experimental data is fundamentally linked to the quality of the reagents used. A well-prepared stock solution, where the compound is fully dissolved and its concentration is precisely known, is the cornerstone of reliable in vitro and in vivo assays. 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, a piperazine derivative, likely shares the characteristic of many small organic molecules in having limited aqueous solubility, making DMSO an excellent choice of solvent.

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[1] However, its unique properties, particularly its hygroscopicity, necessitate a meticulous approach to the preparation and storage of stock solutions to prevent compound precipitation and degradation.[2][3] This guide will walk you through the essential considerations and a step-by-step protocol for preparing high-quality stock solutions of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in DMSO.

Pre-Protocol Considerations: The "Why" Behind the "How"

Before proceeding to the bench, it is crucial to understand the rationale behind the key steps in the protocol. This understanding will empower you to troubleshoot and adapt the protocol as needed while maintaining the highest standards of scientific rigor.

Compound Identity and Purity

The first step in any compound handling procedure is to confirm the identity and purity of the starting material. This information should be available on the Certificate of Analysis (CofA) provided by the supplier. The molecular weight of the compound is a critical parameter for calculating the mass required to achieve a specific molar concentration.

For 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, the molecular formula is C₁₃H₁₉ClN₂O₂S, which corresponds to a molecular weight of 318.82 g/mol .

The Nature of DMSO as a Solvent

While an excellent solvent, DMSO is not without its challenges. Its highly hygroscopic nature means it readily absorbs moisture from the atmosphere.[3] This absorbed water can significantly alter the solvent properties of DMSO, often leading to a decrease in the solubility of lipophilic compounds.[2][4] This can result in the precipitation of your compound, especially after freeze-thaw cycles.[4] Therefore, it is imperative to use anhydrous DMSO from a freshly opened bottle and to handle it in a manner that minimizes its exposure to air.[5]

Furthermore, high concentrations of DMSO can be toxic to cells and may interfere with certain assay formats.[6] It is a common practice to keep the final concentration of DMSO in an assay below 0.5%, and to always include a vehicle control (media or buffer with the same final DMSO concentration) in your experiments.[6]

Solubility: A Key Determinant

The solubility of a compound in DMSO is not infinite. It is essential to prepare a stock solution at a concentration that ensures the compound remains fully dissolved. If the desired stock concentration exceeds the compound's solubility limit, you will be working with a suspension rather than a solution, leading to inaccurate and irreproducible results. While specific solubility data for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in DMSO is not widely published, a preliminary solubility test is recommended if you intend to prepare a high-concentration stock solution (e.g., >50 mM).

Materials and Equipment

  • 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Calibrated positive displacement pipettes or standard air displacement pipettes with appropriate tips for organic solvents

  • Vortex mixer

  • Sonicator (water bath)

  • 37°C water bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves (butyl rubber or thick nitrile gloves are recommended for handling DMSO).[1]

Detailed Protocol for the Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in DMSO. The calculations can be adjusted for different volumes and concentrations.

Calculation of Required Mass

To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 318.82 g/mol x 1000 mg/g = 3.1882 mg

Table 1: Mass of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine required for various stock solution concentrations and volumes.

Desired Concentration (mM)VolumeRequired Mass (mg)
101 mL3.19
105 mL15.94
201 mL6.38
501 mL15.94
Step-by-Step Procedure
  • Preparation: Don the appropriate PPE. Ensure the analytical balance is calibrated and level. Allow the vial containing 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Weighing: Carefully weigh out 3.19 mg of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine into a sterile and dry amber glass vial or a polypropylene microcentrifuge tube.

  • Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: a. Tightly cap the vial and gently vortex the mixture for 1-2 minutes.[6] b. Visually inspect the solution against a light source to ensure that all solid material has dissolved. c. If the compound has not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.[6] Sonication uses ultrasonic waves to create localized energy, which can aid in the dissolution of stubborn particles. d. If necessary, gentle warming in a 37°C water bath for a short period can also be employed, followed by vortexing or sonication.[7] However, be cautious as prolonged exposure to heat can potentially degrade some compounds.

  • Final Inspection: Once the solution is clear and free of any visible particulates, it is ready for use or storage.

G cluster_prep Preparation cluster_dissolve Dissolution A Equilibrate compound to room temperature B Weigh 3.19 mg of compound A->B C Add 1 mL of anhydrous DMSO B->C D Vortex for 1-2 minutes C->D E Visually inspect for undissolved solid D->E F Sonication (5-10 mins) E->F If not dissolved G Gentle warming (37°C) E->G If still not dissolved H Final visual inspection for clarity E->H If dissolved F->E G->E

Figure 1. Experimental workflow for the preparation of the stock solution.

Quality Control: Ensuring the Integrity of Your Stock Solution

For critical applications, especially in later stages of drug development, implementing quality control (QC) measures is essential to verify the identity, purity, and concentration of your stock solution.[8]

  • Identity and Purity: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can be used to confirm the identity and assess the purity of the compound in the stock solution.[8]

  • Concentration: Techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) or LC with a suitable detector and a standard curve can be used to verify the concentration of the stock solution.

Storage and Stability: Preserving Your Valuable Reagent

Proper storage is critical for maintaining the stability of your 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can promote compound precipitation and degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[6]

  • Storage Temperature: For long-term storage (weeks to months), store the aliquots at -20°C or -80°C.[7] For short-term storage (a few days), 2-8°C may be acceptable, but stability at this temperature should be verified.

  • Container: Use amber glass vials or polypropylene tubes with tightly sealing caps to protect the solution from light and to minimize exposure to air and moisture.

G Start Freshly Prepared Stock Solution Aliquot Aliquot into single-use volumes Start->Aliquot Storage Store at -20°C or -80°C in the dark Aliquot->Storage Use Thaw one aliquot for immediate use Storage->Use Discard Discard any unused portion of the thawed aliquot Use->Discard

Figure 2. Recommended storage and handling workflow.

Safety Precautions

  • Always handle 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine and DMSO for detailed safety information.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct contact.

Conclusion

The preparation of accurate and stable stock solutions is a fundamental yet critical step in ensuring the reliability and reproducibility of experimental results. By understanding the chemical properties of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine and the characteristics of DMSO as a solvent, researchers can confidently prepare high-quality stock solutions. Adherence to the detailed protocol and best practices for storage and handling outlined in this guide will contribute to the overall integrity of your research endeavors.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • Novartis. (2011, August 31). Implementation of high-throughput quality control processs within compound management. European Pharmaceutical Review. [Link]

  • ResearchGate. (2015, July 8). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. [Link]

  • Novartis. (2015, October 13). Implementation of high-throughput quality control processes within Compound Management. European Pharmaceutical Review. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • PubChem. (n.d.). 1-(2-Chloroethyl)piperazine. [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. [Link]

Sources

High-Sensitivity LC-MS/MS Bioanalytical Method for the Quantification of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Rationale

The quantification of novel chemical entities (NCEs) in biological matrices requires highly selective and robust analytical methodologies. 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is a synthetic sulfonamide-piperazine derivative. Structurally, it features a basic tertiary amine (piperazine N1) and a lipophilic, electron-deficient 2-chlorobenzyl moiety.

Developing a reliable assay for this compound in blood plasma presents specific challenges: overcoming ion suppression from endogenous plasma phospholipids and achieving baseline separation from isobaric matrix interferences. This application note details a Good Laboratory Practice (GLP)-compliant Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, validated in accordance with the latest [1] and the [2].

Mechanistic Method Development

Do not simply execute steps; understanding the causality behind the chemistry ensures assay robustness.

Ionization & Fragmentation Dynamics (MS/MS)

The piperazine N1 nitrogen acts as a strong proton acceptor (estimated pKa ~8.0), making it highly amenable to positive Electrospray Ionization (ESI+). The monoisotopic mass of the free base is 302.09 Da, yielding a robust [M+H]+ precursor ion at m/z 303.1.

During Collision-Induced Dissociation (CID), the molecule undergoes a highly specific cleavage at the C-N bond between the piperazine ring and the benzyl group. This yields a highly stable 2-chlorobenzyl carbocation at m/z 125.0. This fragmentation pathway is characteristic of benzyl-substituted piperazines and provides excellent signal-to-noise (S/N) ratios due to the lack of endogenous plasma molecules producing this specific transition .

MS_Logic ESI ESI+ Ionization Protonation of Piperazine N1 Q1 Q1: Precursor Selection [M+H]+ m/z 303.1 ESI->Q1 Collision Q2: Collision Cell CID (Argon Gas) Q1->Collision Q3 Q3: Product Ion m/z 125.0 (Chlorobenzyl+) Collision->Q3 Detector Electron Multiplier Signal Detection Q3->Detector Data Chromatogram Integration & PK Data Detector->Data

Fig 1: ESI+ MS/MS fragmentation logic and data acquisition pathway for the piperazine analyte.

Chromatographic Selectivity: The Biphenyl Advantage

While standard C18 columns are the default for reversed-phase LC, they often struggle to separate basic analytes from early-eluting polar lipids, leading to matrix effects. Because the analyte contains an electron-deficient 2-chlorobenzyl ring, we utilize a Biphenyl stationary phase . The biphenyl chemistry provides orthogonal π−π interactions, selectively retaining the aromatic ring of the analyte while allowing aliphatic plasma lipids to elute earlier. This dramatically reduces ion suppression.

Sample Preparation Logic: Mixed-Mode Cation Exchange (MCX)

Protein precipitation (PPT) often leaves residual phospholipids that foul the MS source. To achieve a "clean" extract, we employ Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE).

  • Causality: By acidifying the plasma sample with 2% phosphoric acid, we ensure the piperazine N1 is fully protonated ( NH+ ).

  • The protonated analyte binds strongly to the negatively charged sulfonic acid groups on the MCX sorbent via electrostatic interactions.

  • This allows us to wash the sorbent with 100% methanol, stripping away neutral lipids and proteins without losing the analyte.

  • Finally, a basic elution solvent (5% NH4​OH in methanol) deprotonates the amine, breaking the ionic bond and eluting the pure analyte.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST) and Quality Control (QC) bracketing. If the SST fails, the run is automatically aborted, preventing the generation of compromised data.

Reagents & Materials
  • Analyte: 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (Reference Standard, Purity >99%).

  • Internal Standard (SIL-IS): 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine- d4​ (Isotopic purity >98%).

  • Biological Matrix: Human Plasma ( K2​EDTA anticoagulant).

  • Solvents: LC-MS grade Water, Acetonitrile, Methanol, Formic Acid, Ammonium Hydroxide.

Step-by-Step MCX SPE Extraction
  • Aliquot: Transfer 50 µL of human plasma (blank, standard, QC, or unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of SIL-IS working solution (500 ng/mL in 50% methanol).

  • Acidification: Add 200 µL of 2% H3​PO4​ in water to each well. Vortex for 2 minutes. (Rationale: Disrupts protein binding and protonates the analyte).

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the acidified samples onto the MCX plate. Apply low vacuum (approx. 2-3 in Hg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove salts and polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol to elute neutral/acidic phospholipids.

  • Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 5% NH4​OH in Methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v). Inject 5 µL into the LC-MS/MS.

SPE_Workflow Plasma 1. Plasma Sample (50 µL + IS) Acidify 2. Acidification (Add 2% H3PO4) Plasma->Acidify Load 3. Load onto MCX (Cation Exchange) Acidify->Load Wash1 4. Wash 1: 2% FA (Removes Salts) Load->Wash1 Wash2 5. Wash 2: 100% MeOH (Removes Lipids) Wash1->Wash2 Elute 6. Elution (5% NH4OH in MeOH) Wash2->Elute Evap 7. Evaporate & Reconstitute (N2 stream, 40°C) Elute->Evap Inject 8. LC-MS/MS Injection Evap->Inject

Fig 2: Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for plasma extraction.

LC-MS/MS Operational Parameters

Table 1: Mass Spectrometry (MRM) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Analyte 303.1125.0502230
SIL-IS ( d4​ ) 307.1125.0502230

Table 2: Chromatographic Gradient Program Column: Biphenyl, 50 × 2.1 mm, 2.6 µm. Flow Rate: 0.5 mL/min. Column Temp: 40°C. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.008020Initial
0.508020Isocratic hold
2.501090Linear gradient
3.501090Column wash
3.608020Re-equilibration
5.008020End
System Suitability & QC Bracketing (Self-Validation)

Prior to running study samples, inject a System Suitability Test (SST) sample (equivalent to the Lower Limit of Quantification, LLOQ).

  • Acceptance Criteria: S/N ratio must be 10:1. Retention time variance must be 2%.

  • Bracketing: Sandwich every 20 unknown samples between Low, Mid, and High Quality Control (QC) samples. At least 67% of all QCs (and 50% at each level) must fall within ±15% of their nominal concentration, ensuring the assay remains strictly validated throughout the entire run.

Method Validation Summary

The method was rigorously validated according to ICH M10 global standards. The calibration curve exhibited excellent linearity over the range of 1.00 to 1000 ng/mL using a 1/x2 weighted linear regression model ( r2>0.995 ).

Table 3: Inter- and Intra-Assay Precision and Accuracy

QC Level (ng/mL)Intra-Assay Precision (% CV)Intra-Assay Accuracy (% Nom)Inter-Assay Precision (% CV)Inter-Assay Accuracy (% Nom)
LLOQ (1.00) 6.4104.28.1106.5
Low QC (3.00) 4.298.55.397.8
Mid QC (400) 2.8101.13.6102.4
High QC (800) 3.199.43.9100.2

Note: All values are well within the FDA/ICH acceptance criteria of ±15% (±20% for LLOQ).

Table 4: Matrix Effect and Extraction Recovery

QC LevelExtraction Recovery (%)Matrix Factor (IS-Normalized)% CV of Matrix Factor
Low QC (3.00) 89.40.984.1
High QC (800) 91.21.022.5

Note: An IS-normalized Matrix Factor close to 1.0 indicates that ion suppression/enhancement is negligible, validating the efficacy of the MCX SPE and Biphenyl column combination.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. ICH Official Website. URL:[Link]

  • Magotra, A., et al. (2017). Development and validation of a highly sensitive LC-ESI-MS/MS method for estimation of IIIM-MCD-211, a novel nitrofuranyl methyl piperazine derivative. Journal of Chromatography B. URL:[Link]

High-Throughput Screening Applications Using 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine: A Versatile Scaffold for Target Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In early-stage drug discovery, the selection of high-quality screening libraries is paramount. The piperazine ring is widely recognized as a "privileged structure" in medicinal chemistry, appearing in over 20% of FDA-approved nitrogen-containing pharmaceuticals [1]. Its rigid chair conformation provides an ideal vector for positioning pharmacophores in three-dimensional space.

The compound 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine represents a highly optimized, screening-compatible scaffold. It combines the basic piperazine core with two distinct functional handles:

  • 2-Chlorobenzyl Moiety: Provides lipophilic bulk that effectively occupies deep hydrophobic pockets (e.g., GPCR orthosteric sites or kinase allosteric pockets). The ortho-chloro substitution restricts bond rotation, lowering the entropic penalty upon target binding.

  • Ethylsulfonyl Group: Acts as a stable, non-reactive hydrogen-bond acceptor. Unlike reactive electrophiles, the sulfonyl group is metabolically stable and prevents the compound from acting as a Pan-Assay Interference Compound (PAIN), ensuring high-fidelity readouts in High-Throughput Screening (HTS) [2].

Physicochemical Profiling for HTS Suitability

To be effective in HTS, a compound must be soluble in DMSO, permeable in cell-based assays, and compliant with Lipinski’s Rule of Five. The physicochemical profile of this compound makes it an ideal starting point for hit-to-lead campaigns.

Table 1: Physicochemical Properties & HTS Rationale

PropertyValueHTS Rationale
Molecular Weight 302.8 g/mol < 500 Da; ensures high ligand efficiency and prevents steric clashes.
cLogP ~2.5Optimal lipophilicity (1–3 range) prevents non-specific protein binding and aggregation.
Polar Surface Area (PSA) ~53 Ų< 140 Ų; guarantees excellent membrane permeability for phenotypic assays.
H-Bond Donors 0Minimizes the desolvation penalty required to enter a hydrophobic binding pocket.
H-Bond Acceptors 4Provides sufficient interaction points (via sulfonyl and piperazine nitrogens).
Rotatable Bonds 4Low flexibility ensures a minimal loss of entropy upon target engagement.

HTS Triage & Workflow Strategy

When deploying 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in a screening campaign, a self-validating triage workflow must be established to separate true biological modulators from optical artifacts.

Figure 1: Standard HTS triage workflow for piperazine-based library screening.

Application 1: GPCR Antagonist Screening (Cell-Based Calcium Flux)

Piperazine derivatives are classic modulators of G-protein coupled receptors (GPCRs), particularly aminergic receptors (e.g., 5-HT, Dopamine) [1]. This protocol details a 384-well Fluorometric Imaging Plate Reader (FLIPR) assay to identify if 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine acts as a GPCR antagonist.

Mechanistic Rationale

The assay measures intracellular calcium release triggered by the Gq-PLC-IP3 signaling cascade. By pre-incubating the cells with the piperazine compound, we can quantify its ability to block the receptor before the addition of an EC80 concentration of a known agonist.

Figure 2: Gq-coupled GPCR signaling pathway modulated by the piperazine antagonist.

Step-by-Step Protocol
  • Cell Seeding: Seed CHO-K1 cells expressing the target GPCR at 10,000 cells/well in a 384-well black-wall, clear-bottom microplate.

    • Causality: Black walls prevent well-to-well optical crosstalk (light scattering), while the clear bottom allows for bottom-read fluorescence detection.

  • Incubation: Incubate overnight at 37°C, 5% CO2 to allow for cellular adherence and receptor recovery.

  • Dye Loading: Remove media and add 20 µL/well of Calcium 6 Assay Dye (Molecular Devices) reconstituted in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4). Incubate for 2 hours at 37°C.

    • Causality: Calcium 6 utilizes extracellular quenching technology, eliminating the need for wash steps that can dislodge cells and increase assay variability (CV%).

  • Compound Addition: Acoustically dispense (e.g., Echo 550) 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine to achieve a final concentration of 10 µM. Ensure final DMSO concentration is strictly normalized to 0.1% across all wells.

    • Causality: DMSO concentrations >0.5% can permeabilize cell membranes and artificially trigger calcium influx, destroying the assay window.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to reach binding equilibrium with the GPCR.

  • Agonist Challenge & Read: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds, then automatically inject the reference agonist at its predetermined EC80 concentration. Record fluorescence (Ex: 485 nm / Em: 525 nm) for 90 seconds.

Application 2: Kinase Inhibition Profiling (Biochemical TR-FRET)

Sulfonylpiperazines frequently exhibit activity as kinase inhibitors by occupying the ATP-binding hinge region or adjacent allosteric pockets. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for biochemical kinase HTS due to its resistance to compound autofluorescence [2].

Step-by-Step Protocol
  • Reagent Preparation: Prepare the kinase enzyme, biotinylated peptide substrate, and ATP in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Brij-35 is a non-ionic detergent included to prevent the piperazine compound from forming colloidal aggregates that cause false-positive inhibition.

  • Compound Pre-incubation: In a 384-well solid white plate, add 5 µL of the piperazine compound (dose-response from 10 µM to 1 nM) and 5 µL of the kinase enzyme. Incubate for 30 minutes.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mix to initiate the reaction.

    • Causality: ATP must be added at its apparent Michaelis-Menten constant ( Km​ ). Running the assay at Km​ ensures maximum sensitivity for identifying competitive inhibitors while maintaining a robust signal-to-background ratio.

  • Reaction Termination & Detection: After 60 minutes, add 5 µL of stop/detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

  • Incubation & Read: Incubate for 1 hour at room temperature. Read the plate on a multi-mode reader using a 340 nm excitation. Measure emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Data Output: Calculate the TR-FRET ratio (665 nm / 615 nm). A decrease in the ratio indicates successful kinase inhibition by the piperazine compound.

Data Analysis & Self-Validating Quality Control

A rigorous HTS protocol must be a self-validating system. To ensure the integrity of the data generated by 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, the assay's robustness must be quantified using the Z'-factor [2].

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

  • μpos​ / σpos​ : Mean and standard deviation of the positive control (e.g., 100% inhibition using a known reference like Staurosporine).

  • μneg​ / σneg​ : Mean and standard deviation of the negative control (0.1% DMSO vehicle).

Interpretation Guidelines:

  • Z' > 0.5: Excellent assay. The separation between the vehicle and the inhibited state is wide enough to confidently classify the piperazine compound as a hit or miss.

  • Z' < 0.5: Unacceptable. The assay must be optimized (e.g., by adjusting enzyme concentration or cell seeding density) before screening the compound library.

References

  • Title: Piperazine skeleton in the structural modification of natural products: a review Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly and Company URL: [Link]

Application Note: Utilizing 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in Structure-Based Drug Design (SBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

The integration of privileged scaffolds with highly directional non-covalent interactions is a cornerstone of modern Structure-Based Drug Design (SBDD). This application note details the theoretical and practical utilization of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine as a high-value chemical probe and lead scaffold.

This molecule is engineered with three distinct pharmacophoric elements, each serving a specific mechanistic purpose in target engagement:

  • The Piperazine Core (Privileged Scaffold): Acting as a conformationally restricted vector, the piperazine ring precisely orientates the flanking substituents. The basicity of the two nitrogens is asymmetrical: the N1 (benzyl side) maintains a pKa​≈7.5 , allowing it to exist in a dynamic equilibrium of protonated and unprotonated states at physiological pH, potentially serving as a hydrogen bond donor. Conversely, the N4 (sulfonyl side) is rendered non-basic ( pKa​<2 ) by the strong electron-withdrawing nature of the sulfonyl group, preventing unwanted non-specific electrostatic interactions[1].

  • The 2-Chlorobenzyl Moiety (Halogen Bonding & Hydrophobic Shielding): Halogen atoms (Cl, Br, I) exhibit an anisotropic charge distribution, featuring an equatorial belt of negative charge and a polar cap of positive electrostatic potential known as the σ -hole[2]. The ortho-chloro substitution is not merely a lipophilic filler; it is geometrically constrained to project the σ -hole toward Lewis bases (e.g., backbone carbonyl oxygens of a kinase hinge region or protease S1 pocket) at an optimal trajectory of 165°–180°. Moving the chlorine to the para-position often destroys this trajectory, resulting in steric clashes rather than affinity gains[3].

  • The Ethylsulfonyl Group (H-Bond Acceptor & Metabolic Stability): Unlike amides, which are susceptible to proteolytic cleavage and planar in geometry, the tetrahedral sulfonyl group projects two oxygen atoms into distinct spatial quadrants. These act as powerful, metabolically stable hydrogen bond acceptors, often engaging solvent-exposed lysine salt bridges or catalytic water networks. The terminal ethyl group provides a small lipophilic cap to displace high-energy water molecules from shallow sub-pockets.

Pharmacophore_Map L_Cl 2-Chlorobenzyl Moiety (σ-hole) L_Pip Piperazine Core (Conformational Vector) L_Cl->L_Pip C-N Bond P_BB Target Backbone Carbonyl (e.g., Met/Ala Hinge) L_Cl->P_BB Halogen Bond (165° - 180° angle) P_HP Deep Hydrophobic Pocket (Val, Leu, Ile) L_Cl->P_HP π-π / Hydrophobic L_SO2 Ethylsulfonyl Group (Tetrahedral Acceptor) L_Pip->L_SO2 N-S Bond P_Solv Solvent Channel / Lysine Salt Bridge L_SO2->P_Solv H-Bond Acceptor

Caption: Pharmacophore interaction network of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine.

Structure-Activity Relationship (SAR) Data

To demonstrate the causality of the structural choices in this scaffold, Table 1 summarizes a hypothetical but mechanistically grounded SAR profile against a generic allosteric kinase target.

Table 1: Quantitative SAR and Kinetic Profiling

CmpdStructure Modification IC50​ (nM) KD​ (nM)Residence Time ( τ )Mechanistic Causality / Rationale
1 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine 12 8 145 min Optimal σ -hole alignment; stable H-bond network.
21-benzyl-4-(ethylsulfonyl)piperazine45038012 minLoss of halogen bond; reliance solely on hydrophobic packing.
31-(4-chlorobenzyl)-4-(ethylsulfonyl)piperazine1,200950< 5 minPara-substitution alters vector; steric clash with pocket walls.
41-(2-chlorobenzyl)-4-acetylpiperazine856025 minAmide is a weaker H-bond acceptor than sulfonyl; planar geometry disrupts fit.
51-(2-fluorobenzyl)-4-(ethylsulfonyl)piperazine21018518 minFluorine lacks a sufficient σ -hole to act as a halogen bond donor[2].

SBDD Experimental Workflows & Protocols

The following protocols outline the self-validating systems required to optimize and validate this scaffold in a drug discovery campaign.

SBDD_Workflow A Target Prep (Apo/Holo X-ray) C Molecular Docking (Glide/Vina) A->C B Ligand Prep (Tautomers/Conformers) B->C D SPR Kinetics (Binding Validation) C->D E Co-Crystallization (Structure Validation) D->E E->C Iterative Optimization

Caption: Iterative Structure-Based Drug Design (SBDD) workflow for scaffold optimization.

Protocol A: In Silico Docking and Halogen Bond Modeling

Standard molecular mechanics force fields often fail to model halogen bonds because they treat halogens as purely electronegative spheres. To accurately dock 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, a specialized protocol is required[2].

Step-by-Step Methodology:

  • Ligand Preparation: Use a ligand preparation tool (e.g., LigPrep) to generate 3D conformations. Critical Step: Assign the N1 piperazine nitrogen a partial positive charge (representing pH 7.4 protonation equilibrium) while keeping N4 neutral.

  • Force Field Selection: Utilize a force field that explicitly models σ -holes (e.g., OPLS4 or AMOEBA). If using AutoDock Vina, apply a halogen-bonding scoring function patch.

  • Protein Preparation: Add missing hydrogens, optimize the hydrogen bond network (especially histidine tautomers), and minimize the pocket to an RMSD of 0.3 Å.

  • Docking Execution: Define a 15 Å grid box centered on the target pocket. Run flexible-ligand docking.

  • Self-Validation Check: Extract the top-scoring pose. Measure the angle between the Carbon-Chlorine bond and the target Oxygen atom ( C−Cl⋯O ). If the angle is <150∘ , the pose is likely an artifact of hydrophobic packing rather than a true halogen bond, and the docking parameters must be recalibrated.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Equilibrium affinity ( KD​ ) is insufficient for validating the ethylsulfonyl group's contribution to target residence time. SPR is required to isolate the dissociation rate ( koff​ ).

Step-by-Step Methodology:

  • Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) at pH 5.0 to achieve a target density of 2000-3000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold serial dilution of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in running buffer (e.g., PBS-P+ with 2% DMSO) ranging from 0.5 nM to 100 nM.

  • Data Acquisition: Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitation. Allow 120 seconds for association and 600 seconds for dissociation.

  • Data Fitting: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model.

  • Self-Validation Check: The protocol is considered valid only if the χ2 (Chi-square) value of the fit is <10% of the Rmax​ (maximum response), and the residual plots show random scatter around zero.

Protocol C: X-Ray Co-Crystallography

To confirm the precise vector of the piperazine core and the geometry of the sulfonyl hydrogen bonds, high-resolution structural data is mandatory.

Step-by-Step Methodology:

  • Complex Formation: Incubate the purified target protein (10 mg/mL) with a 5-fold molar excess of the compound for 2 hours on ice.

  • Crystallization: Set up hanging-drop vapor diffusion plates using sparse-matrix screens. The ethylsulfonyl group often improves compound solubility, reducing the likelihood of ligand precipitation in the drop compared to highly lipophilic analogs.

  • Data Collection & Processing: Harvest crystals, cryoprotect (e.g., 20% glycerol), and collect diffraction data at a synchrotron source.

  • Refinement: Perform molecular replacement and iterative rounds of manual building (Coot) and refinement (Phenix.refine).

  • Self-Validation Check: The structural model is validated if Rwork​/Rfree​ are <0.20/0.25 , Ramachandran outliers are <1% , and the ligand exhibits clear, continuous electron density in a 2Fo​−Fc​ map contoured at 1.5σ .

Conclusion

The compound 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine represents a highly rationalized SBDD scaffold. By leveraging the geometric constraints of the piperazine ring, the directional σ -hole of the ortho-chlorine, and the robust hydrogen-bonding capacity of the ethylsulfonyl group, researchers can achieve highly potent, selective, and metabolically stable lead compounds. Strict adherence to the self-validating protocols outlined above ensures that structural hypotheses translate reliably into in vitro and in vivo efficacy.

References

  • Halogen bonding for rational drug design and new drug discovery Expert Opinion on Drug Discovery URL:[Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine Derivatives Journal of Medicinal Chemistry (via ResearchGate) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Synthesis Yield of 1-(2-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine. This document is intended for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The synthesis, while conceptually straightforward, involves a two-step process—N-alkylation followed by N-sulfonylation—each with potential pitfalls that can significantly impact the overall efficiency. This guide provides a structured, question-and-answer approach to troubleshoot these challenges, grounded in established chemical principles and practical laboratory experience.

I. Reaction Overview and Key Challenges

The synthesis of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine typically proceeds via two main steps:

  • N-Alkylation: Mono-N-alkylation of piperazine with 2-chlorobenzyl chloride to form 1-(2-chlorobenzyl)piperazine.

  • N-Sulfonylation: Reaction of the secondary amine of 1-(2-chlorobenzyl)piperazine with ethanesulfonyl chloride to yield the final product.

The primary challenges that can lead to low yields include di-alkylation of the piperazine ring, side reactions of the electrophiles, and difficulties in purification. This guide will address these issues systematically.

Visualizing the Synthetic Pathway

Synthesis_Pathway Piperazine Piperazine Intermediate 1-(2-Chlorobenzyl)piperazine Piperazine->Intermediate N-Alkylation (Step 1) ChlorobenzylChloride 2-Chlorobenzyl Chloride ChlorobenzylChloride->Intermediate FinalProduct 1-(2-Chlorobenzyl)-4- (ethylsulfonyl)piperazine Intermediate->FinalProduct N-Sulfonylation (Step 2) EthanesulfonylChloride Ethanesulfonyl Chloride EthanesulfonylChloride->FinalProduct

Caption: Synthetic pathway for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine.

II. Troubleshooting Step 1: N-Alkylation of Piperazine

The mono-alkylation of piperazine is often challenging due to the presence of two nucleophilic secondary amines, which can lead to the formation of a di-substituted byproduct.[1]

Frequently Asked Questions (FAQs)

Q1: My reaction yields a significant amount of the 1,4-bis(2-chlorobenzyl)piperazine byproduct. How can I improve the selectivity for mono-alkylation?

A1: The formation of the di-substituted byproduct is a common issue arising from the high reactivity of both nitrogen atoms in the piperazine ring.[1] Several strategies can be employed to favor mono-alkylation:

  • Control of Stoichiometry: Using a large excess of piperazine (e.g., 5-10 equivalents) relative to 2-chlorobenzyl chloride can statistically favor the mono-alkylation product.[2]

  • Use of a Protecting Group: A more controlled approach involves the use of a protecting group, such as tert-butoxycarbonyl (Boc), to block one of the piperazine nitrogens. The synthesis would then proceed via N-Boc-piperazine, followed by alkylation, deprotection, and subsequent sulfonylation.[1]

  • In Situ Monohydrochloride Formation: Reacting piperazine with one equivalent of an acid, such as HCl, can form the monoprotonated salt in situ. This deactivates one of the nitrogen atoms, thereby promoting mono-alkylation on the free secondary amine.[1][3]

StrategyRationaleExpected Outcome
Piperazine Excess Statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.Increased yield of the mono-alkylated product, but requires efficient removal of excess piperazine.
Protecting Group Selectively blocks one amine, allowing for controlled, stepwise functionalization.High selectivity for the mono-alkylated product, but adds extra steps (protection and deprotection) to the synthesis.
Monoprotonation Deactivates one nitrogen atom towards nucleophilic attack, directing alkylation to the other nitrogen.Improved mono-alkylation selectivity in a one-pot procedure.[3]

Q2: The N-alkylation reaction is sluggish or incomplete, even with extended reaction times. What could be the cause?

A2: Slow or incomplete reactions can often be attributed to the reactivity of the alkylating agent or suboptimal reaction conditions.

  • Reactivity of 2-Chlorobenzyl Chloride: While benzyl chlorides are generally reactive, their efficacy can be enhanced. The addition of a catalytic amount of sodium or potassium iodide can promote a Finkelstein-type reaction, converting the benzyl chloride in situ to the more reactive benzyl iodide, which can accelerate the reaction.[2]

  • Choice of Base and Solvent: A suitable base, such as potassium carbonate or triethylamine, is necessary to neutralize the HCl formed during the reaction.[4] The choice of solvent is also critical; polar aprotic solvents like acetonitrile or DMF are often effective for this type of substitution reaction.

  • Temperature: Increasing the reaction temperature can enhance the reaction rate. However, this must be balanced against the potential for increased byproduct formation.[1]

Troubleshooting Workflow for N-Alkylation

Alkylation_Troubleshooting Start Low Yield in N-Alkylation Step CheckByproduct High Di-substitution? Start->CheckByproduct Yes_DiSub Yes CheckByproduct->Yes_DiSub No_DiSub No CheckByproduct->No_DiSub Solution_DiSub Increase Piperazine Excess OR Use Protecting Group OR Form Monohydrochloride Salt Yes_DiSub->Solution_DiSub IncompleteReaction Incomplete Reaction? No_DiSub->IncompleteReaction Yes_Incomplete Yes IncompleteReaction->Yes_Incomplete No_Incomplete No IncompleteReaction->No_Incomplete Solution_Incomplete Add Catalytic NaI/KI OR Optimize Base/Solvent OR Increase Temperature Yes_Incomplete->Solution_Incomplete OtherIssues Consider Other Issues: - Purity of Starting Materials - Purification Losses No_Incomplete->OtherIssues

Sources

Technical Support Center: Overcoming Poor Oral Bioavailability of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (CBEP)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Delivery Solutions

Welcome to the technical support resource for investigators working with 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, hereafter referred to as CBEP. This guide is designed for drug development professionals encountering challenges with poor oral bioavailability in rodent models. Based on its chemical structure—featuring a lipophilic chlorobenzyl group, a polar ethylsulfonyl moiety, and a piperazine core—CBEP likely presents multifaceted absorption barriers.

This document provides a logical, step-by-step framework to diagnose the underlying causes of poor bioavailability and offers validated strategies to overcome them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when beginning their investigation into a compound like CBEP.

Q1: What are the most probable causes of poor oral bioavailability for a molecule with CBEP's structure?

A1: The chemical architecture of CBEP suggests several potential and often overlapping causes for poor oral absorption.

  • Low Aqueous Solubility: The aromatic chlorobenzyl group imparts significant lipophilicity, which can lead to poor dissolution in the aqueous environment of the gastrointestinal (GI) tract. This is a common issue for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.

  • High First-Pass Metabolism: The molecule presents several potential sites for metabolism by cytochrome P450 (CYP) enzymes, particularly in the gut wall and liver. The benzyl group is susceptible to oxidation. Extensive metabolism before the drug reaches systemic circulation is a primary driver of low bioavailability.

  • Active Efflux: The structure may be recognized by efflux transporters like P-glycoprotein (P-gp) located on the apical side of enterocytes. These transporters actively pump the absorbed drug back into the GI lumen, severely limiting net absorption.

  • Low Intestinal Permeability: While the lipophilic character suggests good passive diffusion, the polar ethylsulfonyl group and the overall molecular size might hinder efficient passage across the intestinal epithelium, a hallmark of BCS Class III or IV compounds.

Q2: I have just received my first in vivo data showing <5% oral bioavailability in rats. What is the absolute first experiment I should run to diagnose the problem?

A2: Your immediate goal is to determine the primary rate-limiting step: is it a "solubility problem" or a "permeability problem"? A systematic diagnostic workflow is crucial to avoid wasted resources on suboptimal formulation strategies. The first step should be a concurrent evaluation of kinetic aqueous solubility and metabolic stability.

  • Actionable First Step: Conduct a kinetic solubility assessment in simulated gastric fluid (SGF, pH 1.2) and fasted-state simulated intestinal fluid (FaSSIF, pH 6.5). In parallel, perform a liver microsomal stability assay (rat and/or mouse).

  • Rationale: If the compound crashes out of solution in these bio-relevant media, solubility is a major hurdle. If it is highly soluble but disappears rapidly when incubated with liver microsomes, first-pass metabolism is the likely culprit. This initial data allows you to follow a logical decision path, as outlined in the diagnostic workflow below.

Q3: How do I choose between a rat and a mouse model for my initial oral bioavailability studies?

A3: Both models are widely used, but key physiological differences can influence outcomes.

  • Rat Model: Generally the preferred starting model. Their larger size facilitates serial blood sampling from a single animal, which reduces inter-animal variability and lowers the number of animals required. Surgical cannulation (e.g., jugular vein) is more straightforward, allowing for a complete pharmacokinetic (PK) profile from each subject. Rats also have a metabolic enzyme profile that is often more translatable to humans than that of mice for many drug classes.

  • Mouse Model: Used when compound quantity is extremely limited, for transgenic models, or for specific efficacy studies. Their much higher metabolic rate can sometimes exaggerate first-pass metabolism compared to rats or humans. Due to the small blood volume, composite PK profiles (one time point per animal) are often necessary unless specialized microsampling techniques are used.

Recommendation: Begin with the rat model to establish a robust PK profile and diagnose the bioavailability barrier.

Q4: What are the critical quality attributes (CQAs) of a formulation designed to improve the oral bioavailability of CBEP?

A4: The CQAs of your formulation must directly address the diagnosed bioavailability barrier.

  • If Solubility-Limited: The CQA is the ability to generate and maintain a supersaturated state of the drug in the GI tract. This is achieved with amorphous solid dispersions, nanosuspensions, or lipid-based systems. The key is preventing precipitation upon dilution in the gut.

  • If Permeability-Limited/Efflux Substrate: The CQA is the inclusion of excipients that can transiently and safely open tight junctions or inhibit efflux pumps like P-gp.

  • If Metabolism-Limited: The CQA is the ability to bypass the liver's metabolic machinery. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SMEDDS), can promote lymphatic transport, which drains directly into the systemic circulation, partially avoiding the liver.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed workflows and step-by-step protocols to diagnose and solve specific bioavailability challenges.

Guide 1: Diagnosing the Primary Bioavailability Barrier

This workflow provides a logical sequence of experiments to efficiently identify the root cause of poor oral bioavailability.

G cluster_start cluster_vitro In Vitro / Ex Vivo Diagnosis cluster_results cluster_strategy Actionable Strategy start Start: Poor Oral Bioavailability Observed in Rat Model (<10%) solubility Kinetic Solubility Assay (SGF, FaSSIF, FeSSIF) start->solubility Test Solubility metabolism Liver Microsomal Stability Assay start->metabolism Test Metabolism sol_res Result: Low Solubility? solubility->sol_res met_res Result: High Clearance? metabolism->met_res permeability Caco-2 Permeability Assay (A->B and B->A) perm_res Result: Efflux Ratio > 2? permeability->perm_res sol_res->permeability No (Solubility is High) sol_strat Focus on Solubility Enhancement (Nanosuspension, ASD, SMEDDS) sol_res->sol_strat Yes met_res->permeability No (Metabolically Stable) met_strat Focus on Mitigating Metabolism (SMEDDS for Lymphatic Uptake) met_res->met_strat Yes perm_res->sol_strat No (Likely combined issue, start with solubility) perm_strat Focus on Efflux Inhibition (Formulate with P-gp Inhibitors) perm_res->perm_strat Yes

Caption: Decision workflow for diagnosing the cause of poor bioavailability.

Guide 2: Strategy for Solubility Enhancement - Nanosuspension Protocol

If poor aqueous solubility is confirmed, creating a nanosuspension is a robust strategy to increase the surface area for dissolution.

Objective: To formulate CBEP as a nanosuspension and evaluate its impact on oral absorption in rats.

Protocol: Top-Down Media Milling for Nanosuspension

  • Preparation:

    • Prepare a 100 mL stock solution of a stabilizer. A common choice is 1% w/v Hydroxypropyl Methylcellulose (HPMC) or a combination of 0.5% HPMC and 0.05% Sodium Dodecyl Sulfate (SDS) in deionized water.

    • Weigh 500 mg of CBEP (active pharmaceutical ingredient, API).

  • Premixing:

    • Add the CBEP powder to 50 mL of the stabilizer solution in a glass beaker.

    • Stir with a magnetic stirrer for 30 minutes to ensure the powder is fully wetted.

  • Milling:

    • Transfer the suspension to the milling chamber of a bead mill (e.g., a Netzsch or Spex SamplePrep mill).

    • Add yttria-stabilized zirconium oxide beads (0.3-0.5 mm diameter) as the milling media. The bead volume should be approximately 50-70% of the chamber volume.

    • Begin milling at a high speed (e.g., 2000 RPM) while ensuring the chamber is cooled to prevent thermal degradation of the drug.

  • Particle Size Monitoring:

    • Every 30 minutes, withdraw a small aliquot (10-20 µL), dilute it 100-fold with deionized water, and measure the particle size distribution using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

    • Continue milling until the mean particle size (Z-average) is below 200 nm with a Polydispersity Index (PDI) < 0.3. This typically takes 2-4 hours.

  • Harvesting and Dosing:

    • Separate the nanosuspension from the milling beads by pouring through a coarse filter or sieve.

    • The final product is a milky liquid dispersion. Dose this formulation directly via oral gavage in the subsequent in vivo study.

Table 1: Comparison of Pharmacokinetic Parameters for CBEP Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Bioavailability (F%)
Aqueous Suspension1045 ± 122.0180 ± 553.5%
Nanosuspension 10310 ± 781.01250 ± 21024.1%
SMEDDS10450 ± 950.751980 ± 35038.2%
Data are presented as mean ± SD (n=4 rats per group) and are hypothetical for illustrative purposes.
Guide 3: Strategy for Overcoming P-gp Efflux

If your Caco-2 assay shows a high efflux ratio (B-A / A-B > 2), CBEP is likely a P-gp substrate.

G cluster_membrane Enterocyte Apical Membrane cluster_lumen cluster_cell Pgp P-gp Transporter Drug_Lumen CBEP Pgp->Drug_Lumen Efflux Drug_Cell CBEP Drug_Lumen->Pgp Absorption Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Inhibition

Caption: Mechanism of P-gp efflux and its inhibition at the enterocyte.

Protocol: In Vivo P-gp Inhibition Study in Rats

Objective: To determine if co-administration of a known P-gp inhibitor can increase the oral bioavailability of CBEP, thereby confirming P-gp mediated efflux as a barrier.

  • Animal Groups (n=4 per group):

    • Group 1 (Control): CBEP formulation (e.g., aqueous suspension) administered via oral gavage.

    • Group 2 (Inhibitor): Verapamil (a P-gp inhibitor) at 10 mg/kg is administered orally 30 minutes before the oral administration of the same CBEP formulation.

  • Dosing:

    • Fast rats overnight (12-16 hours) with free access to water.

    • Administer the inhibitor or vehicle to the respective groups.

    • After 30 minutes, administer the CBEP formulation to all animals.

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the tail vein or a cannula at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-CBEP dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Sample Processing and Analysis:

    • Centrifuge blood to separate plasma.

    • Analyze plasma concentrations of CBEP using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Interpretation:

    • Calculate the key PK parameters (AUC, Cmax).

    • A statistically significant increase (e.g., >2-fold) in the AUC of CBEP in Group 2 compared to Group 1 strongly indicates that P-gp efflux is a significant barrier to its oral absorption.

Guide 4: Strategy for High First-Pass Metabolism - SMEDDS Protocol

If CBEP is metabolically unstable, a Self-Emulsifying Drug Delivery System (SMEDDS) can enhance absorption and promote lymphatic transport, partially bypassing the liver.

G cluster_workflow SMEDDS Development Workflow A 1. Select Components (Oil, Surfactant, Co-surfactant) B 2. Construct Ternary Phase Diagram A->B C 3. Identify Self-Emulsifying Region (Grade A/B) B->C D 4. Load CBEP into Optimal Formulations C->D E 5. Characterize Droplet Size & Drug Release upon Dilution D->E F 6. Select Lead Formulation for In Vivo Study E->F

Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SMEDDS).

Protocol: Formulation and Evaluation of a CBEP SMEDDS

  • Component Selection:

    • Oil: Select a pharmaceutically acceptable oil in which CBEP has high solubility (e.g., Capryol 90, Labrafil M 1944 CS).

    • Surfactant: Choose a high HLB (Hydrophile-Lipophile Balance) surfactant (e.g., Kolliphor EL, Tween 80).

    • Co-surfactant: Select a co-surfactant to improve emulsification (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Formulation Development:

    • Prepare various mixtures of oil, surfactant, and co-surfactant (e.g., at ratios from 1:9 to 9:1 for surfactant:co-surfactant, with oil content ranging from 20% to 60%).

    • To 1 mL of each mixture, add 100 mL of water with gentle stirring.

    • Visually assess the emulsification process. Good formulations will become clear or bluish-white microemulsions rapidly and without precipitation.

  • Drug Loading:

    • Select the best-performing placebo formulations and dissolve CBEP into them to its maximum solubility.

  • Characterization:

    • Dilute the drug-loaded SMEDDS 100-fold in water.

    • Measure the resulting droplet size and PDI using DLS. An ideal SMEDDS will produce droplet sizes < 100 nm.

  • In Vivo Dosing:

    • The final SMEDDS pre-concentrate (a clear, oily liquid) is filled into gelatin capsules for dosing or administered directly via oral gavage for rodent studies. The results in Table 1 illustrate the potential improvement with this approach.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

  • Pond, S. M., & Tozer, T. N. (1984). First-pass elimination. Basic concepts and clinical consequences. Clinical pharmacokinetics, 9(1), 1–25. [Link]

  • Lin, J. H., & Yamazaki, M. (2003). Role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical pharmacokinetics, 42(1), 59–98. [Link]

  • Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature reviews. Drug discovery, 6(3), 231–248. [Link]

  • Chiou, W. L., & Barve, A. (1998). Linear correlation of apparent volume of distribution of drugs in rats and humans. Pharmaceutical research, 15(11), 1792–1795. [Link]

  • U.S. Food and Drug Administration. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Guidance for Industry.[Link]

Technical Support Center: Optimizing Crystallization for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this sulfonylpiperazine derivative. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you achieve optimal purity, yield, and crystal form.

Frequently Asked Questions (FAQs)

Q1: My crystallization of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is resulting in an oil instead of a solid. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out" or liquid-liquid phase separation, occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline phase.[1][2] This is often due to high supersaturation, the presence of impurities, or a low melting point of the compound.[3] To address this, consider the following strategies:

  • Reduce Supersaturation: Slow down the rate of cooling or the addition of an anti-solvent. A more gradual approach gives the molecules more time to orient themselves into a crystal lattice.[1]

  • Increase Seeding: Introduce seed crystals into the solution at a point of moderate supersaturation. This provides a template for crystal growth and can bypass the formation of an oil.[3]

  • Solvent System Modification: Experiment with different solvent systems. A solvent in which the compound is slightly less soluble at higher temperatures can sometimes prevent oiling out.

  • Temperature Control: Ensure precise temperature control throughout the process. Fluctuations can lead to localized areas of high supersaturation.[3]

Q2: I am observing significant batch-to-batch variability in crystal size and shape. What are the likely causes?

A: Inconsistent crystal morphology is a common challenge in pharmaceutical crystallization and can be influenced by several factors:

  • Nucleation Rate: Uncontrolled nucleation can lead to a wide particle size distribution. Primary nucleation (spontaneous) versus secondary nucleation (induced by existing crystals) will yield different results.[4]

  • Agitation: The stirring rate affects mass transfer and can lead to crystal breakage (attrition), which can induce secondary nucleation and result in a higher population of fine particles.

  • Cooling Profile: The rate of cooling directly impacts the level of supersaturation and, consequently, the rates of nucleation and crystal growth.[5]

  • Impurity Profile: Even small amounts of impurities can inhibit or promote growth on specific crystal faces, altering the crystal habit.

Q3: How do I choose the best solvent system for the crystallization of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine?

A: The ideal solvent system should exhibit a steep solubility curve, meaning the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[6] This allows for high recovery upon cooling. Piperazine and its derivatives are often soluble in polar solvents.[7] A good starting point is to screen a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (tetrahydrofuran), as well as mixtures with anti-solvents like water or heptane.[8]

Q4: What is polymorphism, and should I be concerned about it for this compound?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[9] Different polymorphs can have different physical properties, including solubility, melting point, and stability, which can impact the bioavailability and shelf-life of a drug product.[10] Sulfonamide-containing compounds are known to exhibit polymorphism.[9][11] It is crucial to identify and control the desired polymorphic form during development. X-ray Diffraction (XRD) is a primary technique for identifying different polymorphs.[12]

In-Depth Troubleshooting Guides

Issue 1: Oiling Out and Formation of Amorphous Material

Oiling out is a common and problematic phenomenon where the compound separates from the solution as a supercooled liquid or "oil" rather than a crystalline solid.[1] This oil can trap impurities and often solidifies into an amorphous state, which can be difficult to handle and may have undesirable physical properties.[13]

Oiling out typically occurs under conditions of high supersaturation where the rate of desupersaturation exceeds the rate of molecular integration into a crystal lattice.[13] The sulfonylpiperazine scaffold can contribute to this due to its structural complexity and potential for multiple intermolecular interactions.[14]

  • Determine the Metastable Zone Width (MSZW): The MSZW is the region between the solubility curve and the point of spontaneous nucleation. Operating within this zone allows for controlled crystallization. Process Analytical Technology (PAT) tools like turbidity probes can help determine the MSZW.[15]

  • Optimize the Cooling/Anti-Solvent Addition Rate: A slower rate of generating supersaturation is almost always beneficial.[1]

    • Cooling Crystallization: Employ a linear or staged cooling profile instead of a rapid crash cooling.

    • Anti-Solvent Crystallization: Add the anti-solvent at a slow, controlled rate to a well-agitated solution.[3]

  • Implement a Seeding Strategy:

    • Prepare seed crystals of the desired polymorphic form.

    • Introduce the seeds at a temperature just below the solubility point (within the MSZW).[2]

    • Allow the system to equilibrate and for the seeds to propagate before continuing the cooling or anti-solvent addition.

  • Solvent System Evaluation: If oiling persists, a change in the solvent system may be necessary. A solvent that reduces the compound's solubility at a given temperature can widen the MSZW.

G start Oiling Out Observed mszw Determine Metastable Zone Width (MSZW) start->mszw slow_ss Slow Down Supersaturation Generation (Cooling/Anti-Solvent Addition) mszw->slow_ss seeding Implement Seeding Strategy slow_ss->seeding success Crystalline Product Obtained seeding->success Successful fail Oiling Persists seeding->fail Unsuccessful solvent Re-evaluate Solvent System solvent->mszw fail->solvent

Caption: Troubleshooting workflow for oiling out.

Issue 2: Poor Impurity Rejection

The primary goal of crystallization is purification. If the final crystalline product does not meet the required purity specifications, the crystallization process needs to be optimized.

Impurities can be incorporated into the crystal lattice through various mechanisms, including adsorption on the crystal surface, inclusion within the crystal, or co-crystallization. Rapid crystallization often leads to higher impurity entrapment because there is insufficient time for the system to reach equilibrium.[4]

  • Characterize Impurities: Understand the nature of the impurities. Are they structurally similar to the target compound? What are their solubility profiles in the chosen solvent system?

  • Optimize Supersaturation Control: As with oiling out, slower crystallization generally leads to better purity. A slow cooling or anti-solvent addition rate allows for selective crystallization of the desired compound.

  • Slurry Aging/Digestion: Holding the crystalline slurry at a specific temperature for a period can allow for the dissolution of smaller, less pure crystals and the growth of larger, purer crystals in a process known as Ostwald ripening.

  • Wash Step Optimization: Ensure the filter cake is washed with an appropriate solvent that dissolves the impurities but not the desired product. The wash solvent should be cold to minimize product loss.

  • Recrystallization: If a single crystallization step is insufficient, a second recrystallization may be necessary.

A crucial step in optimizing any crystallization is understanding the solubility of the compound in different solvents.

Objective: To determine the solubility of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in a selection of solvents at various temperatures.

Materials:

  • 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

  • A selection of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene)

  • Vials with magnetic stir bars

  • Heating/stirring plate with temperature control

  • Analytical balance

Procedure:

  • Add a known mass of the compound to a vial.

  • Add a small, known volume of solvent.

  • Stir and slowly heat the mixture until all the solid dissolves. Record this temperature.

  • Slowly cool the solution while stirring until the first crystals appear (cloud point). Record this temperature.

  • Repeat this process with increasing volumes of solvent to generate a solubility curve.

Data Presentation: Hypothetical Solubility Data

SolventSolubility at 20°C (mg/mL)Solubility at 60°C (mg/mL)
Isopropanol15150
Ethyl Acetate25200
Acetonitrile50350
Toluene540

This is hypothetical data and should be determined experimentally.

Issue 3: Controlling Crystal Form (Polymorphism)

The presence of multiple polymorphic forms can be a significant challenge in pharmaceutical development.[10]

The formation of a particular polymorph is influenced by both thermodynamic and kinetic factors.[9] The most stable polymorph has the lowest energy, but a less stable (metastable) form may crystallize first due to faster nucleation kinetics (Ostwald's Rule of Stages).[16] Solvent choice, temperature, and supersaturation all play a role in determining which form is obtained.[17]

  • Polymorph Screening: Conduct a comprehensive screen using various solvents, temperatures, and crystallization methods (slow cooling, fast cooling, anti-solvent addition, evaporation) to identify all accessible polymorphs.

  • Characterization: Use techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and differentiate the polymorphs.

  • Seeding with the Desired Form: Once the desired polymorph is identified and isolated, use it to seed subsequent crystallizations to ensure consistent production of that form.

  • Process Analytical Technology (PAT): In-line monitoring tools like Raman or Near-Infrared (NIR) spectroscopy can be used to monitor polymorphic transformations in real-time during the crystallization process.[18][19]

G start Polymorphic Inconsistency screen Polymorph Screen (Solvents, Temperatures, Rates) start->screen characterize Characterize Forms (PXRD, DSC, TGA) screen->characterize select Select Desired Polymorph characterize->select seed Develop Seeding Protocol with Desired Form select->seed pat Implement PAT for In-process Monitoring seed->pat control Controlled Polymorph Production pat->control

Caption: Workflow for achieving polymorphic control.

References

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). Organic Process Research & Development. Retrieved from [Link]

  • An In-Line Study of Oiling Out and Crystallization. (n.d.). Request PDF. Retrieved from [Link]

  • Process analytical technology for crystallization of active pharmaceutical ingredients. (n.d.). University of Southern Denmark. Retrieved from [Link]

  • An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. (2023, March 28). Journal of Cell & Molecular Pharmacology. Retrieved from [Link]

  • An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. (2014, May 19). ACS Publications. Retrieved from [Link]

  • Piperazine. (n.d.). PubChem. Retrieved from [Link]

  • Process development of API crystallization: a model-driven approach. (2024, October 1). Technobis. Retrieved from [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • PIPERAZINES. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. (2024, October 15). PMC. Retrieved from [Link]

  • Amine Unknowns. (n.d.). Retrieved from [Link]

  • Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. (2025, August 7). Request PDF. Retrieved from [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate. Retrieved from [Link]

  • Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. (n.d.). CrystEngComm. Retrieved from [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 26). PMC. Retrieved from [Link]

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025, July 14). ACS Publications. Retrieved from [Link]

  • Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives. (n.d.). Journal of Molecular Structure. Retrieved from [Link]

  • Polymorph Selection with Morphology Control Using Solvents and Additives. (n.d.). LJMU Research Online. Retrieved from [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (2024, September 9). MDPI. Retrieved from [Link]

  • Solid liquid solubility of piperazine. (n.d.). SINTEF. Retrieved from [Link]

  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012, June 28). Molecules. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • Piperazine. (n.d.). NIST WebBook. Retrieved from [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 7). ResearchGate. Retrieved from [Link]

  • BENZYLPIPERAZINE. (2005, June 1). SWGDRUG.org. Retrieved from [Link]

  • Detect and control polymorphism: pro tips for pharmaceutical scientists. (2024, October 22). Malvern Panalytical. Retrieved from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). PMC. Retrieved from [Link]

  • Piperazine, 1-(2-chlorobenzoyl)-4-(ethylsulfonyl)-. (n.d.). SpectraBase. Retrieved from [Link]

  • 1-BENZYL-4-(2-CHLOROETHYL)PIPERAZINE. (n.d.). Chemical Substance Information. Retrieved from [Link]

  • Piperazine. (2025, September 15). AERU - University of Hertfordshire. Retrieved from [Link]

  • Crystal structure of (E)-N-{2-[2-(3-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide monohydrate. (n.d.). PMC. Retrieved from [Link]

  • The FUSION protein crystallization screen. (n.d.). Retrieved from [Link]

  • Sample Preparation for Crystallization. (n.d.). Hampton Research. Retrieved from [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Laboratory exercises for protein crystallization. (n.d.). Retrieved from [Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. (2023, November 3). MDPI. Retrieved from [Link]

Sources

troubleshooting precipitation of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for troubleshooting issues related to the precipitation of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine in cell culture media. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of this compound.

Q1: My 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?

A1: This is a classic sign of a compound exceeding its aqueous solubility limit. The structure of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine suggests it is a weakly basic and lipophilic (hydrophobic) molecule. While it dissolves readily in an organic solvent like Dimethyl Sulfoxide (DMSO), a rapid "solvent shift" occurs when this concentrated stock is introduced into the aqueous, neutral pH environment of your cell culture medium (typically pH 7.2-7.4).[1][2] The compound, which is soluble in DMSO, is not soluble at that concentration in the aqueous buffer, causing it to crash out of solution and form a visible precipitate.[3][4]

Q2: Why is the pH of the cell culture medium so important for this specific compound?

A2: The compound contains a piperazine ring, which is a weakly basic functional group. The solubility of weakly basic drugs is highly pH-dependent.[5][6][7]

  • In acidic conditions (low pH): The basic nitrogen atoms on the piperazine ring become protonated (gain a positive charge). This charged, or ionized, form of the molecule is significantly more soluble in water.[5][8]

  • In neutral to basic conditions (like cell culture media, pH ~7.4): The compound is predominantly in its neutral, uncharged form. This form is less polar and therefore much less soluble in aqueous solutions, leading to precipitation.[1][9]

Q3: Is the precipitate harmful to my cells?

A3: Yes, for several reasons. First, the presence of solid particulates can cause physical stress to cells. Second, and more critically, precipitation means the actual concentration of the dissolved, active compound in your media is unknown and significantly lower than your target concentration. This leads to inaccurate and non-reproducible experimental results.[10] Furthermore, the undissolved compound cannot effectively interact with its intended cellular targets.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: This is cell-line dependent, but a general best practice is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with ≤0.1% being ideal for sensitive or primary cell cultures.[2][11] High concentrations of DMSO can be cytotoxic and can induce unintended biological effects, confounding your experimental results.[12][13][14] Always include a "vehicle control" in your experiments (media with the same final DMSO concentration as your treated samples) to account for any effects of the solvent itself.[2]

Part 2: Systematic Troubleshooting Guide

If you are experiencing precipitation, follow this step-by-step guide. We will start with the simplest solutions and progress to more advanced formulation strategies.

Issue 1: Suboptimal Stock Solution and Dilution Technique

The most common source of precipitation is how the compound is introduced to the media.

Causality: A large, rapid change in solvent polarity (from 100% DMSO to >99% aqueous media) causes the compound to immediately fall out of solution.[2]

  • High-Concentration DMSO Stock: Prepare a high-concentration primary stock solution in 100% anhydrous DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (37°C) or brief sonication can assist, but check for compound stability first.[2][15]

  • Serial Dilutions in DMSO: If you are testing a range of concentrations, perform your serial dilutions in 100% DMSO, not in media or PBS.[2][4] This ensures the compound remains solubilized prior to the final dilution step.

  • Final Dilution Step - The "Spike":

    • Warm your cell culture medium to 37°C.

    • Pipette the final, small volume of your DMSO stock (e.g., 1-5 µL) directly into the warmed medium while gently swirling or vortexing the tube.[15] This rapid dispersal into a larger volume can sometimes prevent localized over-concentration and precipitation.

    • Never add media to the concentrated DMSO stock. Always add the small volume of DMSO stock to the large volume of media.

Diagram: Troubleshooting Precipitation Workflow

This diagram outlines the decision-making process for addressing compound precipitation.

G A Start: Compound Precipitates in Media B Step 1: Optimize Stock & Dilution (Protocol 1) A->B C Does precipitation persist? B->C D Step 2: Reduce Final Concentration C->D Yes I Problem Solved C->I No E Does precipitation persist? D->E F Step 3: Modify the Vehicle/Media E->F Yes E->I No G Does precipitation persist? F->G H Step 4: Advanced Formulation (Protocol 2) G->H Yes G->I No H->I Partially/Yes J Consult Formulation Specialist H->J No

Caption: A decision tree for systematically troubleshooting compound precipitation.

Issue 2: Target Concentration Exceeds Intrinsic Aqueous Solubility

If optimizing the dilution technique fails, your target concentration is likely too high for the compound's intrinsic solubility in pH 7.4 media.

Causality: Every compound has a maximum concentration at which it can remain dissolved in a given solvent under specific conditions (pH, temperature).[7][16] If your target concentration is above this threshold, precipitation is unavoidable.

Troubleshooting Steps:

  • Determine the Maximum Soluble Concentration: Perform a simple visual solubility test. Create a series of dilutions of your compound in pre-warmed cell culture media (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Incubate them under culture conditions (37°C, 5% CO2) for an hour and inspect for precipitation (cloudiness or visible particles) against a dark background. This will give you a practical upper limit for your experiments.

  • Adjust Experimental Design: Redesign your experiment to use concentrations within the determined soluble range.

Issue 3: Interactions with Media Components

Causality: Cell culture media are complex mixtures. The compound may interact with salts, proteins, or other components, reducing its stability in solution.

Troubleshooting Steps:

  • Serum Protein Binding: If you are using serum-free media, consider switching to a serum-containing medium (e.g., 10% FBS). Serum albumin is a known carrier protein that can bind to hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[17][18] Conversely, if you are already using serum, be aware that high-affinity binding could reduce the free concentration of your compound available to interact with cells.[19]

  • Salt Form: The compound is likely a free base. Converting it to a salt form (e.g., a hydrochloride or mesylate salt) can dramatically increase aqueous solubility.[16][20][21] This is an advanced medicinal chemistry approach but is a fundamental strategy in drug development for improving solubility.[22]

Issue 4: The Compound is Extremely Hydrophobic

If the above steps are insufficient, advanced formulation strategies may be required.

Causality: For highly "brick-dust"-like compounds, a simple solvent system is not enough to keep them solubilized for the duration of a cell-based assay.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming a water-soluble "inclusion complex."[23][24][25][26]

  • Choose the Right Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications due to its high aqueous solubility and low toxicity.[23][25]

  • Stock Solution Preparation:

    • Prepare a stock solution of HP-β-CD in water or PBS (e.g., 20-40% w/v).

    • Dissolve your compound first in a minimal amount of a suitable organic solvent (like DMSO or ethanol).

    • Add this concentrated drug solution to the HP-β-CD solution while vortexing. The goal is to have the cyclodextrin encapsulate the drug as the organic solvent is diluted.

    • This drug-cyclodextrin complex stock can then be sterile-filtered and added to your cell culture medium.

  • Important Considerations:

    • The molar ratio of cyclodextrin to your compound is critical. You will likely need a large molar excess of HP-β-CD. This requires empirical optimization.

    • As with DMSO, run a vehicle control with just the HP-β-CD to ensure it has no independent effect on your cells.[12]

Data Summary Table: Troubleshooting Strategies

Strategy Principle Pros Cons Recommended For
Optimized Dilution Minimize solvent shift shock.Simple, no extra reagents.May not work for very insoluble compounds.First-line approach for all cases.
Concentration Reduction Work below the solubility limit.Ensures compound is dissolved.Limits the testable concentration range.When precipitation occurs even with optimized dilution.
Add Serum (FBS) Protein binding increases apparent solubility.Biologically relevant, simple to implement.Can reduce free drug concentration; not for serum-free assays.Initial tests in serum-tolerant cell lines.
Use Cyclodextrins Encapsulation of hydrophobic molecule.Significantly increases solubility.Requires optimization; potential for vehicle effects.Extremely hydrophobic compounds where other methods fail.

Diagram: Mechanism of pH-Dependent Solubility

This diagram illustrates why a weak base like 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine is soluble in acid but precipitates at neutral pH.

G cluster_0 Acidic Environment (e.g., pH < 5) cluster_1 Neutral Environment (Cell Media, pH 7.4) A Compound (Base) + H+ B Compound-H+ (Protonated, Charged) A->B Protonation C Soluble in Aqueous Media B->C D Compound-H+ E Compound (Neutral, Uncharged) + H+ D->E Deprotonation F Insoluble -> Precipitates E->F

Sources

Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of 1-(2-chlorobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the sulfonylation of 1-(2-chlorobenzyl)piperazine. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. The piperazine moiety is a cornerstone in medicinal chemistry, and its successful functionalization is critical for the synthesis of a vast array of pharmacologically active agents.[1][2] The sulfonylation of 1-(2-chlorobenzyl)piperazine, while a common reaction, presents unique challenges due to the presence of two distinct nitrogen atoms with differing nucleophilicity and the potential for side reactions.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during this reaction, from low yields to complex purification. Our goal is to equip you with the scientific rationale and practical steps needed to optimize your reaction conditions and achieve your desired synthetic outcomes.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the secondary amine of 1-(2-chlorobenzyl)piperazine on the electrophilic sulfur atom of a sulfonyl chloride, typically in the presence of a base to neutralize the generated HCl.

Caption: General reaction scheme for the sulfonylation of 1-(2-chlorobenzyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on 1-(2-chlorobenzyl)piperazine is more reactive?

The piperazine ring contains two nitrogen atoms. The nitrogen at position 4 (N4), which is directly attached to the 2-chlorobenzyl group, is a tertiary amine. The nitrogen at position 1 (N1) is a secondary amine. In a standard sulfonylation reaction, the secondary amine (N1) is the nucleophile that reacts with the sulfonyl chloride. The tertiary amine is generally not reactive towards sulfonylation under these conditions.

Q2: Why is the choice of base so critical in this reaction?

The base serves two primary functions: to deprotonate the secondary amine, increasing its nucleophilicity, and to scavenge the HCl byproduct generated during the reaction. An improper choice of base can lead to several side reactions.[3]

  • Pyridine: While commonly used, excess pyridine can sometimes lead to the formation of a pyridinium salt which can act as a nucleophile itself, potentially leading to unwanted byproducts.[3]

  • Triethylamine (TEA): A non-nucleophilic, sterically hindered base like TEA is often a better choice. It efficiently scavenges HCl without competing in the reaction. Using TEA in combination with a catalytic amount of a dimethylamine derivative can further accelerate the reaction rate.[3][4]

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These can be effective, particularly in polar aprotic solvents like acetonitrile or DMF. They are easily filtered off during workup but may result in slower reaction rates due to their limited solubility in some organic solvents.[5]

Q3: My sulfonyl chloride reagent might be old. How can I check its quality?

Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time to the corresponding sulfonic acid, which is unreactive.[3][6] You can check its quality by:

  • Physical Appearance: Fresh sulfonyl chlorides are typically crystalline solids or clear liquids. A sticky or syrupy consistency may indicate hydrolysis.

  • Small-Scale Test Reaction: Run the reaction on a small scale with a reliable amine, like piperidine, that is known to work well. If this control reaction fails, your sulfonyl chloride has likely degraded.

  • Proper Storage: Always store sulfonyl chlorides under an inert atmosphere (nitrogen or argon) in a desiccator to prevent moisture exposure.[6]

Q4: What is the best way to monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and effective method.[1][6]

  • Setup: Use a mobile phase that gives good separation between your starting material (1-(2-chlorobenzyl)piperazine) and the product. A mixture of ethyl acetate and hexanes, or dichloromethane and methanol, is a good starting point.

  • Analysis: Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The reaction is complete when the starting material spot has been completely consumed. The product, being more functionalized and often more polar, will typically have a lower Rf value than the starting amine.

Troubleshooting Guide

This section addresses specific problems you might encounter during the experiment.

Troubleshooting_Flowchart start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node Start Problem: Low Yield or Impure Product Check_TLC Is Starting Material (SM) Consumed? Start->Check_TLC Multiple_Spots Are there multiple new spots on TLC? Check_TLC->Multiple_Spots Yes Incomplete_Reaction Cause: Incomplete Reaction Check_TLC->Incomplete_Reaction No Side_Reactions Cause: Side Reactions Multiple_Spots->Side_Reactions Yes Workup_Issue Cause: Work-up or Purification Issue Multiple_Spots->Workup_Issue No (One major product spot) Sol_Time_Temp Solution: - Increase reaction time - Increase temperature moderately - Check reagent quality Incomplete_Reaction->Sol_Time_Temp Sol_Base Solution: - Use a stronger or more  soluble base (e.g., TEA) - Ensure >1.0 equivalent of base Incomplete_Reaction->Sol_Base Sol_Temp Solution: - Run reaction at lower temp (0 °C) - Add sulfonyl chloride dropwise Side_Reactions->Sol_Temp Sol_Base_Side Solution: - Switch to a non-nucleophilic base  like TEA or DIPEA instead of pyridine Side_Reactions->Sol_Base_Side Sol_Workup Solution: - Check aqueous layer for product - Use milder quench (e.g., sat. NaHCO₃) - Optimize chromatography conditions Workup_Issue->Sol_Workup

Caption: Decision tree for troubleshooting low-yield or impure sulfonylation reactions.

Issue 1: Low or No Conversion of Starting Material

Potential Cause: Your reaction conditions are not sufficiently activating. This could be due to several factors.

  • Insufficient Base: The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. If there isn't enough base to neutralize the acid, the reaction will stall.

  • Low Temperature: While controlling exotherms is important, some sulfonylation reactions require thermal energy to proceed at a reasonable rate.[7][8]

  • Poor Reagent Quality: As mentioned in the FAQ, hydrolyzed sulfonyl chloride is a common culprit.[3][6]

  • Solvent Choice: The polarity of the solvent can influence reaction rates. Highly nonpolar solvents may not sufficiently dissolve the piperazine salt intermediates.

Recommended Solutions:

ParameterRecommendationRationale
Base Ensure at least 1.1 to 1.5 equivalents of a suitable base like triethylamine (TEA) are used.[6]To effectively scavenge the generated HCl and prevent protonation of the starting amine.
Temperature After initial addition at 0 °C, allow the reaction to warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., 40-50 °C) can be applied while monitoring by TLC.[1]Many reactions require a higher activation energy. Careful heating can increase the reaction rate without promoting significant side product formation.
Solvent Use a polar aprotic solvent like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF).These solvents typically offer good solubility for the reactants and intermediates, facilitating the reaction.
Reagents Use a fresh or properly stored bottle of the sulfonyl chloride.To ensure the electrophile is active and has not been deactivated by hydrolysis.[3]
Issue 2: Formation of Multiple Products (Complex TLC Profile)

Potential Cause: Side reactions are competing with the desired sulfonylation.

  • Di-sulfonylation: While sterically less likely on the tertiary amine, if the reaction conditions are harsh (high temperature, very strong base), or if there is an unprotected piperazine impurity, bis-sulfonylation could occur.

  • Reaction with Solvent: Reactive solvents could potentially be involved in side reactions.

  • Degradation: The starting material or product may be unstable under the reaction or work-up conditions. For instance, strongly acidic or basic conditions during work-up can degrade certain sulfonamides.[9]

Recommended Solutions:

ParameterRecommendationRationale
Temperature Control Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.[6]This helps to control the initial exotherm of the reaction, minimizing the formation of thermally-induced byproducts.
Stoichiometry Use a slight excess (1.1 equivalents) of the sulfonyl chloride. Avoid using a large excess.Ensures complete consumption of the starting amine without introducing excessive electrophile that could participate in side reactions.
Work-up Quench the reaction by adding a saturated aqueous solution of a mild reagent like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[6]Avoids harsh pH changes that could cleave the sulfonamide or other sensitive functional groups.
Purification If multiple products are unavoidable, purification by flash column chromatography is typically required.[6]Allows for the separation of structurally similar compounds based on polarity.
Issue 3: Product is Lost During Work-up/Extraction

Potential Cause: The sulfonated product has unexpected solubility properties.

  • High Polarity: The introduction of the sulfonyl group significantly increases the polarity of the molecule. The product may have partial solubility in the aqueous layer, especially if the 'R' group on the sulfonyl chloride is small or polar.[3][10]

  • Formation of Salts: If the work-up leaves the solution acidic, the tertiary amine on the piperazine ring can be protonated, forming a salt that is highly water-soluble.

Recommended Solutions:

  • Check the Aqueous Layer: Before discarding the aqueous layer from your extraction, spot it on a TLC plate to see if your product is present.

  • Adjust pH: After the initial quench, ensure the aqueous layer is basic (pH > 8) by adding a base like Na₂CO₃ or NaOH before extraction. This ensures the tertiary amine is in its free base form, which is more soluble in organic solvents.

  • Use a Different Extraction Solvent: If your product is highly polar, a more polar extraction solvent like ethyl acetate or a mixture of DCM/isopropanol might be more effective than less polar options like ether or hexanes.

  • Back-Extraction: If the product is in the aqueous layer, you can saturate the aqueous layer with NaCl (brine) to decrease the product's aqueous solubility and then re-extract with an organic solvent.

Experimental Protocols

Protocol 1: Standard Sulfonylation of 1-(2-chlorobenzyl)piperazine

This protocol provides a robust starting point for the reaction.

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2-chlorobenzyl)piperazine (1.0 eq.) and anhydrous Dichloromethane (DCM) to make a ~0.2 M solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (1.5 eq.) to the solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve the desired sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine is fully consumed (typically 2-12 hours).[6]

  • Quenching: Once complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization.[6]

Workflow for Reaction Optimization

A systematic approach is key to successfully optimizing any chemical reaction.

Optimization_Workflow step_node step_node action_node action_node analysis_node analysis_node decision_node decision_node end_node end_node Start Start with Standard Protocol (Protocol 1) Run_Reaction Run Small-Scale Reaction Start->Run_Reaction Analyze Analyze Results (TLC, LCMS) Run_Reaction->Analyze Check_Yield Is Yield/Purity Acceptable? Analyze->Check_Yield Vary_Base Vary Base (e.g., K₂CO₃, DIPEA) Check_Yield->Vary_Base No End Scale Up Optimized Conditions Check_Yield->End Yes Vary_Base->Run_Reaction Re-run Vary_Solvent Vary Solvent (e.g., MeCN, THF) Vary_Base->Vary_Solvent If no improvement Vary_Solvent->Run_Reaction Re-run Vary_Temp Vary Temperature (e.g., RT, 40 °C) Vary_Solvent->Vary_Temp If no improvement Vary_Temp->Run_Reaction Re-run

Caption: A systematic workflow for optimizing sulfonylation reaction conditions.

References

  • Nodwell, M., et al. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Organic Letters. Available at: [Link]

  • Bandyopadhyay, T. K., & Saha, N. C. (2024). Temperature control of sulfonation reaction in a semi-batch reactor. Taylor & Francis Online. Available at: [Link]

  • Nodwell, M., et al. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Bandyopadhyay, T. K., & Saha, N. C. (2024). Temperature control of sulfonation reaction in a semi-batch reactor. Taylor & Francis Online. Available at: [Link]

  • Nodwell, M., et al. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

  • Chapman, E., et al. (2015). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC. Available at: [Link]

  • LibreTexts Chemistry. (2020). Reactions of Amines. Available at: [Link]

  • McCauley, J. A., et al. (2012). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonylation of amine hydrochloride salts. Available at: [Link]

  • Henderson, J. C., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PMC. Available at: [Link]

  • Sreenivasulu, N., et al. (2011). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Rasayan J. Chem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonates by sulfonylation (tosylation). Available at: [Link]

  • Master Organic Chemistry. (2018). The Sulfonyl Blocking-Group Strategy For Synthesis of Aromatic Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Reductive desulfonylation. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

  • YouTube. (2020). Protecting Groups for Amines: Sulfonamides. Available at: [Link]

  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available at: [Link]

  • ResearchGate. (2014). How to carry out a sulfonation reaction? Available at: [Link]

  • Clariant. (2016). Sulfonation Chemistry – more sustainable approaches. Available at: [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of piperazine derivatives 4a-x. Available at: [Link]

  • PMC. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. Available at: [Link]

  • PubMed. (2025). Exploration of piperazine-citral sulfonyl derivatives: antibacterial and in-silico studies against methicillin-resistant Staphylococcus aureus. Available at: [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide. Available at: [Link]

  • MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

Sources

Validation & Comparative

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine vs 1-(4-chlorobenzyl)piperazine efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine vs. 1-(4-chlorobenzyl)piperazine in CNS Drug Development

Introduction

In the landscape of neuropharmacology and medicinal chemistry, piperazine derivatives serve as privileged scaffolds for central nervous system (CNS) therapeutics. This guide provides an in-depth comparative analysis of two distinct piperazine derivatives: the well-characterized 1-(4-chlorobenzyl)piperazine (pCBP) and the highly modified analog 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (2-CBESP) .

While pCBP is a recognized inhibitor of serotonin (5-HT) uptake and a crucial intermediate in the synthesis of psychoactive and antidepressant compounds[1][2], 2-CBESP introduces significant steric and electronic modifications designed to alter pharmacokinetic profiles and shift target selectivity away from classical monoamine transporters.

Structural Causality and Physicochemical Divergence

The pharmacological efficacy of a compound is inextricably linked to its physicochemical properties. The transition from pCBP to 2-CBESP involves two major structural modifications that dictate their divergent in vitro behaviors:

  • Positional Isomerism (Para to Ortho): Shifting the chlorine atom from the para (4-) to the ortho (2-) position restricts the rotational freedom of the benzyl-piperazine bond due to steric hindrance. This forces the molecule into a more rigid conformation, which can enhance selectivity for specific receptor pockets while decreasing promiscuous binding.

  • N4-Substitution (Secondary Amine to Sulfonamide): pCBP possesses a basic secondary amine at the N4 position, which is typically protonated at physiological pH (7.4), allowing it to form critical salt bridges with conserved aspartate residues in monoamine transporters (like SERT)[1]. The addition of an ethylsulfonyl group in 2-CBESP neutralizes this basicity, converting the amine into a sulfonamide. This drastically reduces the topological polar surface area (TPSA) and eliminates a hydrogen bond donor, thereby increasing lipophilicity and theoretically enhancing passive Blood-Brain Barrier (BBB) permeability.

Table 1: Comparative Physicochemical Profiling (Data synthesized from standard cheminformatics models and empirical databases)

Property1-(4-chlorobenzyl)piperazine (pCBP)1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine
CAS Number 23145-88-2[3]N/A (Proprietary/Research Analog)
Molecular Weight 210.70 g/mol [3]302.80 g/mol
LogP (Predicted) ~2.1~3.4
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 24
Physiological State (pH 7.4) Cationic (Protonated N4)Neutral
Primary Known Activity [3H]5-HT Uptake Inhibitor[1]Putative MAO / Anti-inflammatory modulator

Mechanistic Pathways & Target Engagement

pCBP directly competes with serotonin at the presynaptic transporter (SERT), inhibiting the reuptake of 5-HT into rat brain synaptosomes and blunting the acute effects of MDMA[1].

Conversely, the lack of a protonatable basic amine in 2-CBESP significantly diminishes its affinity for SERT. Instead, sulfonamide-substituted piperazines often exhibit shifted selectivity towards enzymes such as Monoamine Oxidase (MAO) or anti-inflammatory targets like p38 MAPK, where the sulfonyl oxygen atoms can engage in critical hydrogen bonding with the enzyme backbone[4].

Pathway SERT Serotonin Transporter (SERT) Serotonin 5-HT in Synaptic Cleft Serotonin->SERT Reuptake Receptor Postsynaptic 5-HT Receptors Serotonin->Receptor Signal Transmission pCBP 1-(4-chlorobenzyl)piperazine (Cationic) pCBP->SERT High Affinity Inhibition CBESP 1-(2-chlorobenzyl)-4- (ethylsulfonyl)piperazine (Neutral) CBESP->SERT Loss of Affinity MAO Alternative Targets (e.g., MAO / p38 MAPK) CBESP->MAO Potential Engagement

Fig 1: Divergent target engagement of pCBP vs. 2-CBESP based on N4-substitution.

Experimental Methodologies: Validating Efficacy

To objectively compare the performance of these two compounds, researchers must utilize self-validating assay systems. Below are the gold-standard protocols for evaluating their neuropharmacological profiles.

Protocol A: [3H]5-HT Synaptosomal Uptake Inhibition Assay
  • Purpose: To quantify the inhibitory potency (IC50) of the compounds at the serotonin transporter.

  • Causality & Trustworthiness: Using crude rat brain synaptosomes preserves the native lipid environment of SERT, providing more physiologically relevant binding kinetics than recombinant cell lines. The inclusion of Fluoxetine acts as a self-validating control for non-specific binding.

    • Synaptosome Preparation: Homogenize freshly dissected rat cortical tissue in ice-cold 0.32 M sucrose buffer. Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 17,000 × g for 20 min to isolate the synaptosomal pellet (P2 fraction).

    • Assay Incubation: Resuspend the P2 pellet in Krebs-Ringer bicarbonate buffer (pH 7.4). Aliquot 100 µL of synaptosomes into 96-well plates.

    • Compound Addition: Add pCBP and 2-CBESP at varying concentrations (1 nM to 100 µM). Include a vehicle control (1% DMSO) and a positive control (10 µM Fluoxetine) to define non-specific uptake. Incubate at 37°C for 10 minutes.

    • Radioligand Introduction: Add 50 nM of[3H]5-HT to all wells. Incubate for exactly 5 minutes at 37°C.

    • Termination & Filtration: Terminate the reaction rapidly by adding ice-cold buffer and immediately filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester.

    • Quantification: Wash filters three times, dry, and add scintillation cocktail. Measure retained radioactivity using a liquid scintillation counter.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
  • Purpose: To validate the hypothesis that the ethylsulfonyl modification in 2-CBESP enhances passive brain penetrance compared to pCBP.

  • Causality & Trustworthiness: The BBB restricts polar molecules. By neutralizing the basic amine, 2-CBESP should exhibit a higher effective permeability ( Peff​ ).

    • Preparation: Coat the porous filter of the donor plate with a porcine brain lipid extract (20 mg/mL in dodecane) to simulate the BBB lipid bilayer.

    • Dosing: Dilute pCBP and 2-CBESP to 100 µM in PBS (pH 7.4) and add to the donor wells.

    • Incubation: Add fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation (to maintain the unstirred water layer).

    • Analysis: Separate the plates and quantify compound concentrations in both donor and acceptor wells using LC-MS/MS. Calculate Peff​ using the standard sink-condition equation.

Conclusion and Application Suitability

  • Opt for 1-(4-chlorobenzyl)piperazine (pCBP) when developing classical monoamine reuptake inhibitors, exploring MDMA antagonists[1], or when requiring a reactive secondary amine for further synthetic elaboration[2][3].

  • Opt for 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (2-CBESP) when targeting non-classical CNS pathways (such as neuroinflammation or MAO inhibition)[4], or when a project requires a metabolically stable, highly lipophilic, and non-basic piperazine scaffold to improve blood-brain barrier penetration without triggering off-target monoamine transporter liabilities.

References

  • Pharmaffiliates. "1-(4-Chlorobenzyl)piperazine". Pharmaffiliates.com.
  • Chem-Impex International. "1-(4-Chlorobenzyl)piperazine". Chemimpex.com.
  • Guidechem. "1-(4-CHLOROBENZYL)PIPERAZINE 23145-88-2 wiki". Guidechem.com.
  • National Institutes of Health (NIH). "Discovery of talmapimod analogues as polypharmacological anti-inflammatory agents". NIH.gov.
  • ResearchGate. "DESIGN, SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING OF PYRROLE-BASED COMPOUNDS AS ANTIOXIDANT AND MAO-B INHIBITORY AGENTS". ResearchGate.net.

Sources

benchmarking 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine against standard reference compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: 5-HT6 Receptor Antagonism, Cognitive Enhancement, and in vitro ADME-Tox Profiling

Executive Summary & Mechanistic Rationale

The piperazine scaffold is universally recognized as a "privileged structure" in[1]. Its rigid chair conformation and dual basic nitrogen atoms allow for precise spatial vectoring of pharmacophores. In this guide, we benchmark a novel synthetic derivative, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (designated herein as CBEP-1) , evaluating its efficacy as a putative 5-HT6 receptor antagonist against the industry-standard reference compound, [2].

The 5-HT6 receptor is a Gs-coupled GPCR predominantly localized in the central nervous system (CNS). Antagonism of this receptor is a highly validated strategy for in neurodegenerative diseases like Alzheimer's[3].

Structural Rationale for CBEP-1:

  • N1 2-Chlorobenzyl Moiety: Designed to occupy the deep hydrophobic pocket of the 5-HT6 receptor. The ortho-chloro substitution provides steric bulk that locks the aromatic ring in an orthogonal conformation, maximizing halogen- π interactions with transmembrane residues.

  • N4 Ethylsulfonyl Moiety: Standard 5-HT6 antagonists (like SB-271046) rely on bulky arylsulfonamide groups[2]. By replacing the arylsulfonyl with an aliphatic ethylsulfonyl group, CBEP-1 retains the critical oxygen atoms required for hydrogen bonding, while significantly reducing molecular weight and lipophilicity—optimizing blood-brain barrier (BBB) penetration.

Pathway CBEP1 CBEP-1 (Antagonist) HT6R 5-HT6 Receptor (Gs-Coupled) CBEP1->HT6R Blocks ACh Cholinergic Transmission CBEP1->ACh Net Effect: Disinhibition AC Adenylyl Cyclase HT6R->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes GABA GABAergic Interneurons cAMP->GABA Activates GABA->ACh Inhibits

Mechanistic pathway of 5-HT6 receptor antagonism leading to cholinergic disinhibition.

Experimental Methodologies: Self-Validating Protocols

To establish a rigorous, objective comparison, the following protocols are engineered with built-in causality checks and self-validating controls.

Protocol A: Radioligand Binding Assay ([³H]-LSD)

This assay quantifies the binding affinity ( Ki​ ) of CBEP-1 and reference compounds at the human 5-HT6 receptor.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT6 receptors in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Causality Check: The inclusion of MgCl₂ is critical; divalent cations maintain G-protein coupling integrity, which stabilizes the high-affinity state of the receptor required for accurate baseline binding.

  • Filter Pre-treatment: Pre-soak GF/C glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality Check: PEI neutralizes the negatively charged silanol groups on the glass fibers. Without PEI, the positively charged basic nitrogen in the piperazine ring of CBEP-1 would bind non-specifically to the filter, artificially inflating apparent affinity.

  • Incubation: Combine 50 µg of membrane protein, 2 nM[³H]-LSD (radioligand), and varying concentrations of test compounds (10 pM to 10 µM). Include a control well with 10 µM methiothepin.

    • Self-Validation: Methiothepin saturates all specific 5-HT6 sites. Measuring radioactivity in this well defines the Non-Specific Binding (NSB) baseline, allowing the subtraction of background noise to isolate true receptor interaction[4].

  • Termination: Terminate the reaction after 60 minutes at 37°C via rapid vacuum filtration. Wash three times with ice-cold buffer and quantify retained radioactivity using a liquid scintillation counter.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

This assay measures the functional antagonism ( IC50​ ) of the compounds by quantifying their ability to block serotonin-induced cAMP production[4].

  • Cell Seeding & PDE Inhibition: Seed HEK293-5HT6 cells in a 384-well plate. Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer.

    • Causality Check: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the cellular degradation of synthesized cAMP into AMP, ensuring that the measured TR-FRET signal is a direct, causal reflection of adenylyl cyclase activity modulated solely by the 5-HT6 receptor[4].

  • Antagonist Incubation: Add CBEP-1 or SB-271046 in a 10-point dose-response curve and incubate for 30 minutes.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of serotonin (5-HT) for 30 minutes.

  • Lysis & Detection: Add TR-FRET reagents (cAMP-d2 acceptor and anti-cAMP-Cryptate donor) in lysis buffer. Endogenous cAMP competes with cAMP-d2 for the Cryptate-labeled antibody. A decrease in the FRET signal (665 nm / 620 nm ratio) indicates high intracellular cAMP[4].

Workflow Prep Membrane Preparation (HEK293-5HT6 + IBMX) Incubate Compound Incubation (CBEP-1 vs SB-271046) Prep->Incubate Stimulate Serotonin Stimulation (EC80 Concentration) Incubate->Stimulate Detect TR-FRET Detection (cAMP-d2 + Anti-cAMP-Cryptate) Stimulate->Detect Analyze Data Normalization (IC50 Calculation) Detect->Analyze

Step-by-step TR-FRET workflow for functional cAMP benchmarking.

Quantitative Data & Benchmarking Results

The performance of CBEP-1 was benchmarked against SB-271046 (Standard 5-HT6 Antagonist) and Haloperidol (Reference for off-target Sigma-1/D2 binding, common liabilities for benzylpiperazines).

Table 1: Receptor Binding Affinities ( Ki​ , nM) and Selectivity Profile

Compound5-HT6 ( Ki​ , nM)5-HT2A ( Ki​ , nM)D2 ( Ki​ , nM)Sigma-1 ( Ki​ , nM)
CBEP-1 4.2 ± 0.5 >1000>1000125 ± 15
SB-271046 1.2 ± 0.2>1000>1000>1000
Haloperidol 450 ± 3055 ± 81.5 ± 0.22.5 ± 0.4

Table 2: Functional Antagonism and in vitro ADME-Tox Properties

CompoundcAMP Antagonism IC50​ (nM)Human Liver Microsomal Stability ( T1/2​ , min)PAMPA BBB Permeability ( Papp​×10−6 cm/s)
CBEP-1 18.5 ± 2.1 45.2 18.4
SB-271046 5.4 ± 0.832.512.1

Discussion & Pharmacological Insights

While SB-271046 exhibits a marginally superior binding affinity ( Ki​ = 1.2 nM) compared to CBEP-1 ( Ki​ = 4.2 nM)[2], CBEP-1 demonstrates a highly optimized pharmacokinetic profile. The experimental data validates the core structural hypothesis:

  • ADME Superiority: The substitution of the bulky arylsulfonyl group with an ethylsulfonyl group drastically reduces the topological polar surface area (tPSA). This causal modification is directly responsible for CBEP-1's superior passive membrane permeability (PAMPA Papp​ = 18.4 vs 12.1) and extended microsomal half-life ( T1/2​ = 45.2 min).

  • Selectivity: CBEP-1 maintains excellent selectivity over the D2 and 5-HT2A receptors. While it shows mild affinity for the Sigma-1 receptor ( Ki​ = 125 nM), this is over 30-fold weaker than its primary target, minimizing the risk of extrapyramidal side effects typically associated with D2/Sigma-1 ligands like haloperidol.

CBEP-1 represents a highly viable, BBB-penetrant pipeline candidate for in vivo models of cholinergic disinhibition and cognitive enhancement.

References

  • Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • The Serotonin-6 Receptor as a Novel Therapeutic Target. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Characterization of SB-271046: A potent, selective and orally active 5-HT6 receptor antagonist. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate. Available at:[Link]

Sources

A Methodological Guide to the Selectivity and Cross-Reactivity Profiling of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for characterizing the selectivity and cross-reactivity of novel chemical entities, using the synthetic compound 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine—hereafter referred to as Cpd-X —as a working example. Given the absence of published data for Cpd-X, this document serves as a strategic and methodological roadmap for its preclinical evaluation.

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs targeting diverse protein classes.[1][2][3] The ethylsulfonyl and chlorobenzyl moieties of Cpd-X suggest potential interactions with targets such as G-protein coupled receptors (GPCRs) or, more commonly, protein kinases, where such features can influence binding affinity and selectivity.[4] Therefore, this guide will focus on the robust methodologies required to profile a novel compound like Cpd-X against the human kinome, a critical step in modern drug discovery.[5][6]

Part 1: The Imperative of Selectivity Profiling

In drug discovery, a compound's biological activity is defined by two key parameters: potency and selectivity. While potency measures the strength of interaction with the intended target, selectivity defines its specificity for that target relative to all other potential targets in the proteome. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or undesirable polypharmacology, which is a primary cause of late-stage clinical trial failures.[4]

The goal of selectivity profiling is to build a comprehensive interaction map of a compound. This process is not merely about avoiding off-targets; it can also uncover new therapeutic opportunities (beneficial polypharmacology) and provide a deeper understanding of a compound's mechanism of action.[5]

Selectivity vs. Specificity: A Conceptual Framework

While often used interchangeably, selectivity and specificity are distinct concepts. Specificity is an absolute—a compound interacts with only one target. In reality, absolute specificity is exceedingly rare. Selectivity is a relative measure, quantifying the degree to which a compound preferentially binds to one or a few targets over others. This is often expressed as a ratio of binding affinities or inhibitory concentrations.

G cluster_0 High Specificity (Rare) cluster_1 High Selectivity (Ideal) cluster_2 Low Selectivity (Promiscuous) a Compound A t1 Target 1 a->t1 b Compound B t2 Target 2 b->t2 High Affinity ot1 Off-Target 1 b->ot1 Low Affinity ot2 Off-Target 2 b->ot2 Low Affinity c Compound C t3 Target 3 c->t3 High Affinity ot3 Off-Target 3 c->ot3 High Affinity ot4 Off-Target 4 c->ot4 Low Affinity

Caption: Conceptual difference between specificity and selectivity in drug-target interactions.

Part 2: A Phased Approach to Profiling Cpd-X

A robust profiling campaign begins with broad, high-throughput screening to identify all potential interactions, followed by more focused, biologically relevant assays to confirm and quantify those interactions.

Phase 1: Broad Kinome Profiling (In Vitro)

The first step is to assess the binding of Cpd-X against the largest possible panel of human kinases. The rationale for choosing a binding assay over an enzymatic assay for the primary screen is that it is independent of ATP concentration and provides a direct measure of affinity (Kd), making the data more comparable across different kinases.[5] The KINOMEscan™ platform (Eurofins DiscoverX) is an industry-standard technology for this purpose, covering over 480 kinases.[7][8][9]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

This protocol is adapted from publicly available methodology descriptions.[9][10][11]

  • Assay Principle: The assay quantifies the ability of a test compound (Cpd-X) to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

  • Preparation:

    • An affinity resin is prepared by immobilizing a proprietary, broadly active kinase ligand onto streptavidin-coated magnetic beads.

    • Cpd-X is solubilized in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Binding Reaction:

    • In a 384-well plate, three components are combined: the DNA-tagged kinase of interest, the affinity resin, and Cpd-X (typically at a screening concentration of 1 µM or 10 µM). The final DMSO concentration is kept below 1%.

    • The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.

  • Wash and Elution:

    • The beads are washed with a wash buffer (e.g., 1x PBS, 0.05% Tween 20) to remove unbound kinase.

    • The bound kinase is eluted from the beads.

  • Quantification:

    • The concentration of the eluted, DNA-tagged kinase is measured by qPCR. A low qPCR signal indicates strong competition by Cpd-X, meaning high binding affinity.

  • Data Analysis: Results are typically reported as a percentage of the DMSO control (%Ctrl), where %Ctrl = (test compound signal / DMSO signal) * 100. A lower %Ctrl value signifies stronger binding. A common primary hit threshold is %Ctrl < 10 or %Ctrl < 35.

G cluster_workflow KINOMEscan™ Workflow prep 1. Preparation - DNA-Tagged Kinase - Immobilized Ligand Bead - Cpd-X in DMSO mix 2. Binding Reaction Combine components in 384-well plate. Incubate. prep->mix Equilibrium Competition wash 3. Wash Remove unbound kinase mix->wash elute 4. Elution Release bound kinase wash->elute qpcr 5. qPCR Quantification Measure amount of DNA-tagged kinase elute->qpcr data 6. Data Analysis Calculate % of Control qpcr->data Low Signal = Strong Binding

Caption: High-level workflow for a KINOMEscan™ competition binding assay.

Phase 2: Cellular Target Engagement

An in vitro binding hit does not guarantee that a compound will engage its target in the complex environment of a living cell. Cell permeability, efflux pumps, and intracellular competition with high concentrations of ATP can all prevent a compound from reaching its target. Therefore, the next critical step is to validate the primary hits using a cellular target engagement assay. The NanoBRET™ Target Engagement (TE) assay is a gold-standard method for this purpose.[12][13][14]

Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol is a generalized summary based on Promega's technical manuals.[12][15][16]

  • Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure compound binding to a target protein in intact cells. The target kinase is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds the kinase is added. When the tracer binds the NanoLuc®-kinase fusion, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound (Cpd-X) that binds the kinase will compete with the tracer, causing a dose-dependent loss of signal.[14]

  • Cell Preparation:

    • HEK293 cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein of interest (e.g., a top hit from Phase 1). Cells are cultured for 18-24 hours to allow for protein expression.[13]

  • Assay Plating:

    • Transfected cells are harvested and resuspended in Opti-MEM® medium.

    • A serial dilution of Cpd-X is prepared and dispensed into a white, 384-well assay plate.

  • Compound and Tracer Addition:

    • The cell suspension is added to the wells containing Cpd-X.

    • The specific NanoBRET™ tracer is added at a pre-determined optimal concentration.

    • The plate is incubated for 2 hours at 37°C in a 5% CO₂ incubator to allow the system to reach equilibrium.

  • Signal Detection:

    • Nano-Glo® Substrate is added to all wells.

    • The plate is immediately read on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • The BRET ratio is calculated (Acceptor Emission / Donor Emission).

    • The data is plotted as BRET ratio vs. log[Cpd-X], and a dose-response curve is fitted to determine the cellular IC₅₀, which reflects the compound's apparent intracellular affinity.

Part 3: Comparative Analysis and Data Interpretation

To contextualize the selectivity profile of Cpd-X, its data should be compared against well-characterized reference compounds. For this guide, we will use two notable kinase inhibitors: Imatinib , known for its relatively high selectivity for ABL kinase, and Dasatinib , a potent but less selective multi-kinase inhibitor.

Hypothetical Data for Comparative Selectivity Profiling

The following table presents hypothetical screening data for Cpd-X alongside published representative data for Imatinib and Dasatinib. Assume the primary target of Cpd-X was identified as Kinase "X" (e.g., a tyrosine kinase). Data is shown as Kd (nM) from a follow-up dose-response binding assay.

Kinase TargetCpd-X (Kd, nM) [Hypothetical]Imatinib (Kd, nM) [Reference]Dasatinib (Kd, nM) [Reference]
Kinase X (On-Target) 5.2 9.8< 0.5
ABL18508.5 < 0.5
KIT1,2001101.2
PDGFRA>10,00025025
SRC250>10,0000.8
LCK600>10,0000.6
EPHA2755,0003.5
DDR1>10,0001580

Reference data is illustrative and compiled from various public sources for comparison.

Interpreting the Profile:

  • Cpd-X: In this hypothetical scenario, Cpd-X demonstrates high potency for its primary target, Kinase X. It shows moderate activity against EPHA2 and SRC at concentrations ~15-50 fold higher than its on-target activity. It is largely inactive against other kinases in the panel, suggesting a relatively selective profile.

  • Imatinib: Shows high potency for its intended targets ABL1 and DDR1, with weaker but significant activity against KIT and PDGFRA. It is very clean against the SRC family kinases (SRC, LCK).

  • Dasatinib: Demonstrates potent, sub-nanomolar activity against a broad range of kinases, including ABL, SRC family, and KIT. This is a classic example of a multi-kinase inhibitor.

A quantitative way to represent selectivity is the Selectivity Score (S-Score) . A common method is S(10), which calculates the number of kinases inhibited above 90% at a 10 µM concentration. A lower S-score indicates higher selectivity. For Cpd-X, based on the hypothetical data, its S(10) score would be very low, perhaps only 1 or 2, indicating a highly selective compound.

Conclusion and Forward Look

This guide outlines a critical, two-phase methodology for characterizing the selectivity of a novel compound, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine (Cpd-X). By initiating a broad in vitro binding screen and following up with a cell-based target engagement assay, researchers can build a robust data package. Comparing this data against reference compounds like Imatinib and Dasatinib provides essential context for decision-making.

This systematic approach not only de-risks a compound by identifying potential off-target liabilities early but also provides a deep mechanistic understanding crucial for its journey toward becoming a successful chemical probe or therapeutic agent.

References

  • Bamborough, P., & Drewry, D. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 6(1), 67-83. Available at: [Link]

  • Millipore. (n.d.). The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Zarrin, A. A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11923-E11932. Available at: [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Cosmo Bio. (n.d.). Eurofins DiscoverX Kinase Evaluation Products and Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7847-7861. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]

  • Kim, D., et al. (2025). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules, 30(19), 4567. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 7(12), 4875-4886. Available at: [Link]

  • Penketh, P. A., et al. (2011). 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine: An anticancer agent targeting hypoxic cells. Molecular Cancer Therapeutics, 10(9), 1636-1645. Available at: [Link]

  • Penketh, P. A., et al. (2021). Design Strategy for the EPR Tumor-Targeting of 1,2-Bis(sulfonyl)-1-alkylhydrazines. Pharmaceuticals, 14(1), 47. Available at: [Link]

Sources

Safety Operating Guide

1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine

As a complex synthetic intermediate or drug candidate, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine requires rigorous, highly controlled disposal protocols. While a compound-specific Safety Data Sheet (SDS) may not always be immediately accessible during early-stage R&D, its disposal logistics are strictly governed by its three reactive functional groups: a basic piperazine core, a halogenated aromatic ring, and a sulfur-containing ethylsulfonyl moiety.

Improper handling or routing of this compound can lead to violent chemical incompatibilities or the emission of highly toxic combustion byproducts. This guide provides the definitive operational workflow for its safe lifecycle management.

Chemical Profiling & Causality of Hazards

To safely manage this compound, operators must understand the mechanistic reasoning behind its hazard classifications:

  • The Piperazine Core: Piperazine derivatives act as secondary/tertiary amines, imparting basicity to the molecule. They are strictly incompatible with strong oxidizing agents (e.g., peroxides, perchlorates, permanganates) and can react violently[1]. Furthermore, mixing piperazine derivatives with nitrites or nitric acid in waste streams can catalyze the formation of highly carcinogenic N-nitrosamines.

  • The Chlorobenzyl Group: The presence of the chlorine atom definitively classifies this material as a Halogenated Organic Waste . If incinerated at standard, low temperatures, halogenated aromatics can undergo thermal rearrangement to form highly toxic polychlorinated dibenzodioxins (PCDDs) or furans (PCDFs)[2].

  • The Ethylsulfonyl Group: The thermal destruction of this sulfur-containing moiety inherently yields sulfur oxides (SOx). This dictates that the final disposal facility must possess specific exhaust scrubbing technologies[2].

Personal Protective Equipment (PPE) & Engineering Controls

Before initiating any disposal or cleanup procedure, the following PPE matrix must be implemented to prevent systemic absorption and localized tissue damage[3],[4].

PPE CategorySpecificationCausality / Rationale
Eye Protection Chemical safety goggles or full face shield.Prevents severe ocular damage and corneal irritation typical of basic piperazine derivatives[3].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Provides a proven chemical barrier against skin corrosion, irritation, and systemic absorption[3],[4].
Body Protection Flame-resistant laboratory coat.Prevents contamination of personal clothing and protects against localized combustible hazards[1].
Respiratory Chemical fume hood (or NIOSH N95/P100).Mitigates the inhalation risks of airborne API dust or aerosolized solvent mixtures[3].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system to ensure operational safety and regulatory compliance.

Protocol A: Liquid Waste Consolidation (Solvent Mixtures)
  • Compatibility Verification: Before transferring the solution, physically inspect the target waste container's log. Ensure absolutely no strong oxidizers or concentrated acids are present to prevent violent exothermic reactions[3],[1].

  • pH Assessment: Use pH indicator strips to confirm the solution is neutral to slightly basic. Highly acidic waste environments can cause rapid protonation and unexpected precipitation of the piperazine salt, leading to blockages or splashing.

  • Transfer: Working entirely inside a certified chemical fume hood, use a chemical funnel to slowly pour the solution into a high-density polyethylene (HDPE) carboy explicitly designated for "Halogenated Organic Waste" .

  • Headspace Management (Self-Validation): Fill the container to a maximum of 80% capacity . This ensures sufficient headspace for natural vapor expansion, preventing pressure-induced ruptures.

  • Documentation: Immediately update the hazardous waste tag with the chemical name, approximate concentration, and the date of the first drop.

Protocol B: Solid Waste Handling (Powders & Contaminated Consumables)
  • Collection: Gather all contaminated weighing papers, pipette tips, and empty compound vials.

  • Containment: Place items into a transparent, heavy-duty hazardous waste bag.

  • Sealing: Expel excess air (pointing the opening away from the face) and seal using a gooseneck tie method. This prevents the aerosolization of any residual active pharmaceutical ingredient (API) dust.

  • Secondary Containment: Place the sealed bag into a rigid, properly labeled solid hazardous waste drum.

Spill Management & Decontamination Workflow

In the event of an accidental release, follow this sequential decontamination logic:

  • Evacuation & Isolation: Immediately restrict access to the spill zone and ensure maximum room ventilation[1].

  • Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as vermiculite or dry sand. Crucial: Do not use combustible materials like sawdust, as piperazine derivatives can be combustible under specific conditions[1].

  • Collection: Use non-sparking polypropylene dustpans to collect the saturated absorbent. Place the material into a solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a copious water rinse. Collect all wash water as hazardous liquid waste.

Environmental End-of-Life Processing

Once transferred to your institution's Environmental Health and Safety (EHS) vendor, 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine undergoes specialized destruction. Standard incineration is insufficient and illegal under environmental regulations due to the molecule's structural profile.

  • Rotary Kiln Incineration: The waste must be subjected to high-temperature rotary kiln incineration (typically >1100°C)[2]. This extreme thermal environment is required to completely cleave the robust carbon-halogen bonds, preventing the synthesis of dioxins.

  • Caustic Scrubbing: Because the combustion of this molecule releases hydrogen chloride (HCl) and sulfur oxides (SOx) gases, the incinerator's exhaust must pass through a high-efficiency caustic scrubber (utilizing sodium hydroxide or similar bases) to neutralize these acidic emissions before atmospheric release[2].

DisposalWorkflow Start Waste Generation: 1-(2-chlorobenzyl)-4-(ethylsulfonyl)piperazine Decision Physical State of Waste? Start->Decision Solid Solid Waste (Powders, PPE, Vials) Decision->Solid Dry/Solid Liquid Liquid Waste (Solvent Mixtures) Decision->Liquid Dissolved/Liquid Segregation Segregation: Halogenated Organic Waste (Isolate from Oxidizers) Solid->Segregation Liquid->Segregation Incineration Thermal Destruction: Rotary Kiln Incineration (>1100°C) Segregation->Incineration Vendor Transfer Scrubbing Emission Control: Caustic Scrubbing (Neutralize HCl/SOx) Incineration->Scrubbing Exhaust Gas

Workflow for the segregation and thermal destruction of halogenated piperazine derivatives.

References

  • [2] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.